Glycocitrine I
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,5-dihydroxy-3-methoxy-10-methyl-4-(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C20H21NO4/c1-11(2)8-9-12-16(25-4)10-15(23)17-19(12)21(3)18-13(20(17)24)6-5-7-14(18)22/h5-8,10,22-23H,9H2,1-4H3 |
InChI Key |
ICOVYJLPIYGGGL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Glycocitrine I?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocitrine I is a naturally occurring acridone (B373769) alkaloid with the molecular formula C20H21NO4.[1] This document provides a comprehensive overview of its chemical structure, though detailed experimental data for its complete elucidation and specific biological activities remain limited in publicly accessible literature. This guide aims to consolidate the available information and provide a framework for future research and development efforts centered on this compound.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H21NO4 | ChEMBL[1] |
| Molecular Weight | 339.39 g/mol | ChEMBL[1] |
| Monoisotopic Mass | 339.1471 g/mol | ChEMBL[1] |
Putative Biosynthetic Pathway
The biosynthesis of acridone alkaloids, including potentially this compound, is believed to involve the cyclization of an N-methylanthranilic acid derivative with three molecules of malonyl-CoA, followed by further modifications such as prenylation, hydroxylation, and methoxylation. Understanding the specific enzymatic steps in the biosynthesis of this compound could open avenues for its biotechnological production.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and structural elucidation of this compound are not extensively documented in the available literature. However, based on standard methodologies for natural product chemistry, a general workflow can be proposed.
Proposed Isolation Protocol
-
Plant Material Collection and Preparation: Collection of the source plant material (e.g., Glycosmis citrifolia), followed by drying and grinding to a fine powder.
-
Extraction: Sequential extraction of the powdered plant material with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate compounds based on their solubility.
-
Chromatographic Separation:
-
Column Chromatography: The crude extracts would be subjected to column chromatography over silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents to achieve initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Compound Identification: Monitoring of fractions by thin-layer chromatography (TLC) or analytical HPLC coupled with a UV detector to identify fractions containing this compound.
Proposed Structure Elucidation Workflow
The definitive structure of this compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C20H21NO4) by providing a highly accurate mass measurement.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can provide clues about the connectivity of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carbonyls, hydroxyls, aromatic rings).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the acridone core.
Caption: Proposed workflow for the isolation and structural elucidation of this compound.
Potential Biological Activities and Future Directions
While specific biological activity data for this compound is scarce, other acridone alkaloids have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Given its structural class, this compound is a promising candidate for biological screening.
Future research should focus on:
-
Definitive Structure Elucidation: Isolation of this compound in sufficient quantities to perform comprehensive spectroscopic analysis (1D and 2D NMR, HRMS, etc.) to unambiguously determine its chemical structure.
-
Biological Screening: Evaluation of the cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities of purified this compound in relevant in vitro and in vivo models.
-
Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying molecular mechanisms, including the identification of cellular targets and signaling pathways.
-
Synthesis of Analogs: Once the structure is confirmed, the synthesis of analogs could be undertaken to explore structure-activity relationships and optimize for potency and selectivity.
Conclusion
This compound represents an intriguing natural product with potential for further scientific investigation and drug discovery. The immediate priority for the research community is the definitive elucidation of its chemical structure. This foundational knowledge will unlock the potential to explore its biological activities and pave the way for the development of novel therapeutic agents. This technical guide serves as a call to action for researchers to fill the existing knowledge gaps surrounding this promising acridone alkaloid.
References
Glycocitrine I: A Technical Overview of its Discovery, Natural Source, and Characteristics
Abstract
Glycocitrine I is a prenylated acridone (B373769) alkaloid first isolated from the root bark of Glycosmis citrifolia (Willd.) Lindl., a plant belonging to the Rutaceae family. This technical guide provides a comprehensive overview of the discovery, natural source, and physicochemical properties of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its known spectroscopic data. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of acridone alkaloids.
Introduction
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the 9(10H)-acridinone core structure. They are predominantly found in plants of the Rutaceae family and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. The genus Glycosmis has proven to be a rich source of novel acridone alkaloids. This guide focuses specifically on this compound, a member of this class of natural products.
Discovery and Natural Source
This compound was first reported as a new natural product in 1983 by T.S. Wu, C.S. Kuoh, and H. Furukawa. It was isolated from the root bark of Glycosmis citrifolia (Willd.) Lindl., a plant species found in Taiwan. This discovery was part of a broader phytochemical investigation of Formosan Rutaceous plants, which led to the identification of several new acridone alkaloids.
Physicochemical Properties
This compound is a yellow, crystalline solid. Its molecular formula has been established as C₂₀H₂₁NO₄, with a corresponding molecular weight of 339.39 g/mol .
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Appearance | Yellow needles |
| Melting Point | 223-225 °C |
| UV λmax (MeOH) nm (log ε) | 228 (4.41), 250 (sh, 4.49), 261 (4.56), 270 (4.60), 293 (sh, 4.05), 318 (sh, 3.90), 400 (3.75) |
| IR (KBr) cm⁻¹ | 3400 (OH), 1630 (C=O), 1590, 1560 (aromatic) |
| ¹H-NMR (CDCl₃, 90 MHz) δ (ppm) | 1.68 (3H, s, Me), 1.82 (3H, s, Me), 3.48 (2H, d, J=7Hz, H-1'), 3.78 (3H, s, N-Me), 5.30 (1H, t, J=7Hz, H-2'), 6.20 (1H, s, H-2), 6.30 (1H, s, H-4), 7.20 (1H, ddd, J=8, 7, 1.5Hz, H-6), 7.40 (1H, d, J=8.5Hz, H-8), 7.65 (1H, ddd, J=8.5, 7, 1.5Hz, H-7), 8.35 (1H, dd, J=8, 1.5Hz, H-5), 14.25 (1H, s, C1-OH) |
| ¹³C-NMR (CDCl₃) δ (ppm) | 16.2 (q), 21.5 (q), 25.8 (t), 33.5 (q, N-Me), 90.0 (d, C-4), 93.3 (d, C-2), 104.8 (s, C-4a), 114.2 (d, C-5), 115.2 (s, C-9a), 120.8 (d, C-8), 121.8 (t, C-2'), 125.8 (d, C-6), 131.7 (s, C-3'), 132.0 (d, C-7), 141.5 (s, C-8a), 148.0 (s, C-5a), 162.8 (s, C-3), 164.5 (s, C-1), 181.5 (s, C-9) |
| Mass Spectrum (MS) m/z (%) | 339 (M⁺, 100), 324 (55), 284 (85), 268 (70) |
Experimental Protocols
The following protocols are based on the original methodology described by Wu, Kuoh, and Furukawa in their 1983 publication in Phytochemistry.
Plant Material
The root bark of Glycosmis citrifolia (Willd.) Lindl. was collected in Taiwan. A voucher specimen was deposited at the Herbarium of the National Cheng Kung University, Tainan, Taiwan.
Extraction and Isolation
The air-dried and chipped root bark was extracted with methanol (B129727) (MeOH) at room temperature. The methanolic extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to a series of chromatographic separations to isolate this compound.
Detailed Steps:
-
The crude methanolic extract was chromatographed on a silica gel column.
-
The column was eluted with a gradient of benzene-acetone.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound were combined and concentrated.
-
The resulting solid was recrystallized from methanol to yield pure this compound as yellow needles.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The data obtained from these analyses were used to deduce the connectivity of atoms and the overall molecular structure.
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activities and signaling pathways of pure this compound are limited in the publicly available scientific literature. However, the general class of acridone alkaloids has been reported to possess various pharmacological properties. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a well-characterized acridone alkaloid isolated from Glycosmis citrifolia. This guide has provided a detailed summary of its discovery, natural source, and the experimental procedures for its isolation and characterization. The comprehensive spectroscopic data presented will be of value to researchers in the field of natural product chemistry. While the specific biological activities of this compound remain to be fully explored, its structural class suggests potential for further pharmacological investigation.
An In-Depth Technical Guide to the Isolation and Purification of Glycocitrine I from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocitrine I, an acridone (B373769) alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural plant source, primarily Glycosmis citrifolia. The document details a step-by-step experimental protocol, from the initial extraction of plant material to the final purification using chromatographic techniques. Furthermore, it outlines the analytical methods for the characterization and purity assessment of the isolated compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery.
Introduction
This compound is a member of the acridone alkaloid family, a class of nitrogen-containing organic compounds found in various plant species. These compounds are known for their diverse pharmacological properties. The primary natural source of this compound identified to date is Glycosmis citrifolia, a plant belonging to the Rutaceae family. The isolation and purification of this compound are essential first steps for its further investigation, including the elucidation of its biological activities and potential therapeutic applications. This guide presents a generalized yet detailed protocol based on established methods for the extraction of acridone alkaloids from Glycosmis species.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Class | Acridone Alkaloid |
| Natural Source | Glycosmis citrifolia |
Experimental Protocols
The isolation and purification of this compound from Glycosmis citrifolia involves a multi-step process, including extraction and chromatographic separation. The following protocol is a comprehensive representation of the methodologies described in the scientific literature for similar acridone alkaloids.
Plant Material Collection and Preparation
-
Collection: The leaves and/or roots of Glycosmis citrifolia are collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
The extraction process is designed to isolate the total alkaloid content from the plant material.
Workflow for Extraction of this compound
Caption: Workflow for the extraction of crude alkaloids from Glycosmis citrifolia.
Protocol:
-
Defatting: The powdered plant material is first macerated with a non-polar solvent, such as hexane, at room temperature for 24-48 hours. This step removes fats, waxes, and other non-polar constituents. The solvent is then filtered and discarded.
-
Extraction: The defatted plant material is subsequently extracted with a polar solvent, typically methanol or chloroform (B151607), at room temperature for 48-72 hours with occasional shaking. This process is repeated three times to ensure complete extraction of the alkaloids.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a dark, viscous crude extract.
-
Acid-Base Extraction (Optional but Recommended):
-
The crude methanolic extract is dissolved in 5% hydrochloric acid (HCl).
-
The acidic solution is then washed with an organic solvent like diethyl ether or chloroform to remove neutral and acidic impurities.
-
The aqueous acidic layer is then basified with a base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to a pH of 9-10.
-
The basic solution is then extracted with chloroform or dichloromethane. The organic layer, containing the free alkaloids, is collected.
-
The organic extract is washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.
-
Purification of this compound
Column chromatography is the primary method used for the purification of this compound from the crude alkaloid extract.
The Putative Biosynthesis of Glycocitrine I: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
Glycocitrine I, a prenylated acridone (B373769) alkaloid, has been isolated from several species of the Rutaceae family, including Glycosmis citrifolia, Glycosmis arborea, and Citrus maxima. While the precise biosynthetic pathway of this compound in its native organisms has not been empirically determined, a putative pathway can be constructed based on the well-characterized biosynthesis of acridone alkaloids in related species, most notably Ruta graveolens. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, this document outlines relevant experimental protocols for the elucidation of this pathway and presents available quantitative data from analogous systems to aid researchers in the fields of natural product chemistry, biosynthesis, and drug development.
Introduction
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic acridone core. These specialized metabolites are predominantly found in plants of the Rutaceae family and exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. This compound is a member of this family, distinguished by a prenyl group attached to its acridone scaffold. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties.
This guide synthesizes the current knowledge on acridone alkaloid biosynthesis to propose a detailed pathway for this compound. It is intended for researchers, scientists, and drug development professionals.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the convergence of the shikimate and mevalonate (B85504) (or MEP/DOXP) pathways, culminating in the formation of the acridone core and its subsequent prenylation. The proposed pathway involves three key stages:
-
Formation of the Anthranilate Precursor: The pathway initiates with the conversion of chorismate, an intermediate of the shikimate pathway, to anthranilate.
-
Assembly of the Acridone Scaffold: Anthranilate undergoes N-methylation and is then condensed with three molecules of malonyl-CoA to form the tricyclic acridone structure.
-
Prenylation of the Acridone Core: The acridone intermediate is then modified by the attachment of a prenyl group, derived from the mevalonate or MEP/DOXP pathway, to yield this compound.
A detailed schematic of this putative pathway is presented below.
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes in the Putative Pathway
While the specific enzymes for this compound biosynthesis in its native organisms have not been characterized, studies on the biosynthesis of other acridone alkaloids in Ruta graveolens and Citrus species have identified the key enzyme families involved.
-
Anthranilate Synthase (AS): This enzyme catalyzes the conversion of chorismate to anthranilate, the primary precursor for the acridone scaffold.
-
Anthranilate N-methyltransferase (ANMT): ANMT is a branch-point enzyme that channels anthranilate into the acridone alkaloid pathway by catalyzing its N-methylation to form N-methylanthranilate.[1]
-
Acridone Synthase (ACS): A type III polyketide synthase, ACS catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the characteristic tricyclic acridone ring system.[2] An acridone synthase has been identified in Citrus microcarpa.[3]
-
Prenyltransferase (PT): A prenyltransferase is responsible for attaching the dimethylallyl pyrophosphate (DMAPP) moiety to the acridone core. Prenyltransferases involved in the modification of other secondary metabolites have been identified in Citrus species.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, kinetic data for the key enzyme, acridone synthase (ACS), from Ruta graveolens provides valuable insights into the efficiency of the acridone core formation.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pkat mg-1) | Source Organism | Reference |
| Acridone Synthase I (recombinant) | N-methylanthraniloyl-CoA | 1.5 ± 0.3 | 115 ± 5 | Ruta graveolens | [4] |
| Malonyl-CoA | 2.9 ± 0.5 | 115 ± 5 | Ruta graveolens | [4] | |
| Acridone Synthase II (recombinant) | N-methylanthraniloyl-CoA | 2.1 ± 0.4 | 132 ± 7 | Ruta graveolens | [4] |
| Malonyl-CoA | 4.2 ± 0.7 | 132 ± 7 | Ruta graveolens | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
General Workflow for Biosynthetic Pathway Elucidation
Caption: General workflow for elucidating a biosynthetic pathway.
Protocol for Tracer Studies
Objective: To identify the precursors of this compound by feeding labeled compounds to the native organism.
Materials:
-
Glycosmis citrifolia or Citrus maxima plantlets or cell suspension cultures.
-
Labeled precursors (e.g., [13C]-anthranilic acid, [14C]-N-methylanthranilate, [13C]-acetate).
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Nuclear magnetic resonance (NMR) spectrometer.
Procedure:
-
Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors.
-
Feeding: Introduce the labeled precursor to the plant material (e.g., by injection into the stem, addition to the hydroponic medium, or to the cell culture medium).
-
Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.
-
Extraction: Harvest the plant material and perform a solvent-based extraction to isolate the secondary metabolites, including this compound.
-
Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound using MS to determine the incorporation of the isotopic label and using NMR to identify the position of the label in the molecule.
Protocol for Acridone Synthase (ACS) Enzyme Assay
Objective: To measure the activity of ACS in crude protein extracts or with purified enzyme.
Materials:
-
Plant tissue from Glycosmis citrifolia or Citrus maxima.
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM dithiothreitol (B142953) and protease inhibitors).
-
Substrates: N-methylanthraniloyl-CoA and [14C]-malonyl-CoA.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Liquid scintillation counter and scintillation cocktail.
-
HPLC system with a radioactivity detector.
Procedure:
-
Protein Extraction: Homogenize the plant tissue in extraction buffer and centrifuge to obtain a crude protein extract.
-
Reaction Setup: In a microcentrifuge tube, combine the protein extract, reaction buffer, N-methylanthraniloyl-CoA, and [14C]-malonyl-CoA.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Product Extraction: Extract the acridone product into the organic phase.
-
Quantification:
-
Radiometric assay: Measure the radioactivity of the organic phase using a liquid scintillation counter to determine the amount of [14C]-labeled product formed.
-
HPLC analysis: Separate the reaction products by HPLC and quantify the radioactive product using an in-line radioactivity detector.
-
Regulation of Biosynthesis
The biosynthesis of acridone alkaloids is known to be regulated by various factors, including developmental cues and environmental stimuli. In Ruta graveolens, the expression of acridone synthase (ACS) is induced by fungal elicitors, suggesting a role for these alkaloids in plant defense.[5] Light has been shown to have a differential effect, inducing flavonoid biosynthesis while sometimes decreasing acridone alkaloid production.[5] The spatial distribution of ACS transcripts in Ruta graveolens indicates that the synthesis of acridones likely occurs at the sites of their accumulation, particularly in the roots.[5]
Conclusion and Future Perspectives
The biosynthetic pathway of this compound presented in this guide is a putative model based on the current understanding of acridone alkaloid biosynthesis in the Rutaceae family. While this provides a strong foundation for further research, the elucidation of the specific enzymes and regulatory networks in Glycosmis and Citrus species is essential. Future research should focus on:
-
Transcriptome and Genome Sequencing: To identify candidate genes for the key biosynthetic enzymes in the native organisms of this compound.
-
Enzyme Characterization: Heterologous expression and biochemical characterization of the identified enzymes to confirm their function.
-
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microbial or plant systems for the enhanced production of this compound and its derivatives.
This in-depth technical guide serves as a valuable resource for researchers aiming to unravel the intricacies of this compound biosynthesis and harness its potential for therapeutic applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and Structure-Function Analyses of Quinolone- and Acridone-producing Novel Type III Polyketide Synthases from Citrus microcarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into Glycocitrine I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural acridone (B373769) alkaloid, Glycocitrine I. It includes detailed tables of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols utilized for its isolation and structural elucidation. Furthermore, this guide explores the known biological activities of this compound, offering insights into its potential as a therapeutic agent.
Spectroscopic Data of this compound
The structural characterization of this compound, an acridone alkaloid with the molecular formula C₂₀H₂₁NO₄, has been primarily achieved through a combination of spectroscopic techniques.[1] The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been pivotal in elucidating the complex structure of this compound. The ¹H-NMR spectrum reveals characteristic signals for a prenyl moiety, an aromatic ABX system, and a strongly hydrogen-bonded phenolic proton. The ¹³C-NMR data further supports the proposed acridone skeleton.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OH | 14.23 | s | - |
| 2-H | 6.37 | s | - |
| 5-H | 7.95 | dd | 8.0, 1.5 |
| 6-H | 7.25 | t | 8.0 |
| 7-H | 7.55 | dd | 8.0, 1.5 |
| 8-H | 7.72 | dd | 8.0, 1.5 |
| 1'-H | 5.30 | t | 7.0 |
| 2'-H | 3.55 | d | 7.0 |
| 3'-Me | 1.85 | s | - |
| 3'-Me | 1.90 | s | - |
| N-Me | 3.80 | s | - |
| OMe | 3.93 | s | - |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 164.5 |
| 2 | 93.4 |
| 3 | 166.0 |
| 4 | 108.5 |
| 4a | 145.0 |
| 5 | 121.5 |
| 6 | 123.0 |
| 7 | 115.5 |
| 8 | 126.5 |
| 8a | 140.0 |
| 9 | 182.0 |
| 9a | 105.0 |
| 10a | 118.0 |
| 1'-C | 122.5 |
| 2'-C | 21.5 |
| 3'-C | 132.0 |
| 4'-C | 25.8 |
| 5'-C | 18.0 |
| N-Me | 48.0 |
| OMe | 62.5 |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EIMS) of this compound shows a distinct fragmentation pattern that is characteristic of its acridone structure and prenyl substituent.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Fragment |
| 339 | 100 | [M]⁺ |
| 324 | 80 | [M-CH₃]⁺ |
| 296 | 40 | [M-C₃H₇]⁺ |
| 284 | 60 | [M-C₄H₇]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | O-H stretching (chelated) |
| 1640 | C=O stretching (acridone) |
| 1600, 1560 | Aromatic C=C stretching |
| 1150 | C-O stretching |
Experimental Protocols
Isolation of this compound
This compound is a natural product that has been isolated from various plant species, including Glycosmis citrifolia, Glycosmis macrantha, and Citrus maxima.[2][3][4] The general procedure for its isolation is outlined below:
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C-NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film.
Biological Activity and Signaling Pathways
While research into the specific signaling pathways modulated by this compound is ongoing, preliminary studies have indicated its potential as a cathepsin V inhibitor.[5] Cathepsin V is a cysteine protease implicated in various physiological and pathological processes, including cancer progression and immune responses. Inhibition of this enzyme could represent a promising therapeutic strategy. The potential mechanism of action may involve the modulation of signaling pathways downstream of cathepsin V activity. Further investigation is required to elucidate the precise molecular targets and signaling cascades affected by this compound.
References
In-depth Technical Guide on the Potential Biological Activities of Glycocitrine I
A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the biological activities of Glycocitrine I. Despite its identification as a natural product, detailed experimental data regarding its pharmacological effects, mechanism of action, and impact on cellular signaling pathways remains largely unpublished in publicly accessible scientific databases.
This compound is cataloged with the Chemical Abstracts Service (CAS) number 82354-36-7 and has a molecular formula of C₂₀H₂₁NO₄. It is classified as an alkaloid and is known to be a constituent of Glycosmis arborea. While chemical suppliers list the compound, and some indicate its use in cellular effect studies involving cell lines such as A549, B16, CCRF-HSB-2, HepG2, MDA-MB-231, and TGBC11TKB, the specific outcomes and quantitative data from these studies are not detailed in the available literature.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the current knowledge landscape. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time due to the absence of requisite primary research publications.
Quantitative Data on Biological Activities
A thorough search of scientific literature and chemical databases did not yield any quantitative data on the biological activities of this compound. Information such as IC₅₀ or EC₅₀ values, percentage inhibition or activation, or other metrics of biological efficacy is not available. Therefore, a summary table of quantitative data cannot be provided.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are not described in the accessible scientific literature. To conduct future research, investigators would need to develop and validate novel experimental protocols. A generalized workflow for such an investigation is proposed below.
Proposed General Experimental Workflow for Investigating Bioactivities of this compound
Caption: A proposed experimental workflow for the initial investigation of the biological activities of this compound.
Signaling Pathways
As there is no published research detailing the molecular targets or mechanisms of action of this compound, any description of modulated signaling pathways would be purely speculative. Future research, following the workflow suggested above, would be necessary to elucidate these pathways. A hypothetical representation of how a natural product like this compound might interact with a generic signaling pathway is provided for illustrative purposes only.
Hypothetical Signaling Pathway Modulation by a Bioactive Compound
Caption: A hypothetical model of how a bioactive compound like this compound might inhibit a key kinase in a signaling pathway.
The current body of scientific literature does not contain sufficient data to construct a detailed technical guide on the biological activities of this compound. This document highlights the need for foundational research to explore the potential of this natural product. It is recommended that future studies focus on initial in vitro screening to identify any significant biological effects, followed by more in-depth mechanistic studies to elucidate its mode of action and identify the signaling pathways involved. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.
Preliminary Insights into the Mechanism of Action of Glycocitrine I: A Technical Guide Based on Analogous Compounds
Introduction
Glycocitrine I is a flavonoid of interest, and like many phytochemicals, it is presumed to possess a range of biological activities. While specific data on this compound is limited, the well-documented actions of related compounds, such as glycyrrhizinic acid, liquiritigenin (B1674857), and glycyrrhetinic acid, offer valuable insights. These compounds have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis, suggesting that this compound may operate through similar mechanisms. This guide synthesizes the available preliminary data on these analogous compounds to build a hypothetical framework for the mechanism of action of this compound.
Quantitative Data on the Biological Activities of Analogous Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a preliminary indication of potential efficacy.
Table 1: Apoptotic Effects of Glycyrrhizinic Acid on MCF-7 Human Breast Cancer Cells
| Concentration (µM) | Percentage of Apoptotic Cells | Fold Increase in Sub-G1 Phase Cells | Reference |
| 0 (Control) | 4.5% | - | [1] |
| 10 | 24.8% | 24.3% | [1] |
| 50 | 58.3% | 41.5% | [1] |
| 100 | 74.1% | 82.1% | [1] |
Table 2: Cytotoxic Effects of a Glycyrrhiza glabra Extract on Cancer Cell Lines
| Cell Line | % Cytotoxicity (at 100 µg/mL) | IC50 Value (µg/mL) | Reference |
| MCF7 | 22% | 56.10 (±2.38) | [2] |
| HCT116 | 43% | Not Determined | [2] |
| HepG2 | Not Significant | Not Determined | [2] |
Table 3: α-Amylase Inhibitory Activity of a Glycyrrhiza glabra Extract
| Sample Origin | % Inhibition (at 500 µg/mL) | IC50 Value (µg/mL) | Reference |
| Palestinian | 70 (±0.09) | 67.11 (±0.97) | [2] |
| Indian | 68 (±0.06) | 74.87 (±1.26) | [2] |
Key Signaling Pathways
Based on studies of analogous compounds, two principal signaling pathways are implicated in their anti-inflammatory and pro-apoptotic effects: the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Compounds like liquiritigenin have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[3]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound analogues.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a variety of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Bioactive compounds from licorice have been shown to modulate MAPK signaling cascades by inhibiting the phosphorylation of key kinases.[3]
Caption: Postulated modulation of the MAPK signaling cascade by this compound analogues.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to investigate the anti-inflammatory and pro-apoptotic effects of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
References
- 1. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity [mdpi.com]
- 3. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Glycocitrine I and its Homologs and Analogs: Exploring a Class of Bioactive Acridone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycocitrine I is an acridone (B373769) alkaloid first isolated from the plant species Glycosmis citrifolia. While the precise chemical structure of this compound remains to be fully elucidated in publicly accessible literature, its molecular formula has been determined as C20H21NO4. This technical guide provides a comprehensive overview of this compound, its known homologs, and functional analogs, with a focus on their potential as modulators of P-glycoprotein (P-gp) and as cytotoxic agents against cancer cell lines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to this compound and Acridone Alkaloids
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic acridin-9-one core. These natural products are predominantly found in plants of the Rutaceae family, including the genus Glycosmis. Research into this family of compounds has revealed a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
This compound belongs to this promising class of bioactive molecules. While specific data on this compound is limited, extensive research on its close structural relatives isolated from the same plant source, such as Glycocitrine II, Glycocitrine-IV, -V, -VI, and various dimeric forms known as glycobismines, provides valuable insights into its likely biological functions and potential therapeutic applications.
Homologs and Analogs of this compound
For the purpose of this guide, we will consider the following definitions:
-
Homologs: Other acridone alkaloids sharing the same fundamental acridone core structure but differing in the nature and position of their substituent groups (e.g., hydroxyl, methoxy, prenyl groups).
-
Analogs: Compounds with different core structures that exhibit similar biological activities, such as the modulation of P-glycoprotein or cytotoxicity against specific cancer cell lines.
Structural Representation of a Glycocitrine Homolog
Due to the absence of a definitive public structure for this compound, the structure of its close homolog, Glycocitrine II , is presented below as a representative of this series of compounds.
Figure 1: Chemical Structure of Glycocitrine II Caption: The chemical structure of Glycocitrine II (1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9(10h)-acridinone), a close homolog of this compound.
Quantitative Data on the Biological Activity of Acridone Alkaloids
The primary biological activities reported for acridone alkaloids from Glycosmis and related species are the modulation of P-glycoprotein (P-gp) and cytotoxicity against various cancer cell lines. The following tables summarize the available quantitative data for several of these compounds.
Table 1: Cytotoxic Activity of Acridone Alkaloids from Glycosmis Species
| Compound | Cell Line | Activity (IC50) | Reference |
| Glycomontamine A | Hela | 17.6 µM | [1] |
| Glycomontamine A | NALM-6 | 16.5 µM | [1] |
| Glycomontamine B | T47D | 17.4 µM | [1] |
| Glycomontamine B | NALM-6 | 9.3 µM | [1] |
| Acrifoline | DYRK1A | 0.075 µM | [2] |
| Chlorospermine B | DYRK1A | 5.7 µM | [2] |
| Atalaphyllidine | DYRK1A | 2.2 µM | [2] |
Table 2: P-glycoprotein (P-gp) Modulatory Activity of Related Compounds
| Compound | Assay | Activity | Reference |
| Bergamottin | P-gp Inhibition (Whole Cell Assay) | IC50 = 40 µM | |
| Bergamottin | P-gp Mediated ATP Hydrolysis | Km = 8 µM |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many bioactive acridone alkaloids appears to be the modulation of P-glycoprotein. P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, removing a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.
The diagram below illustrates the proposed mechanism of P-gp modulation by a representative acridone alkaloid.
Figure 2: Proposed Mechanism of P-glycoprotein Modulation by Acridone Alkaloids. This diagram illustrates how acridone alkaloids may inhibit the P-glycoprotein efflux pump, leading to increased intracellular concentrations of chemotherapeutic drugs and subsequent cancer cell apoptosis.
Experimental Protocols
General Protocol for Isolation and Elucidation of Acridone Alkaloids
The following workflow outlines a typical procedure for the isolation and structural elucidation of acridone alkaloids from a plant source like Glycosmis citrifolia.
Figure 3: General Workflow for the Isolation and Characterization of Acridone Alkaloids. This diagram outlines the key steps from plant material to the identification of bioactive acridone alkaloids.
General Synthetic Protocol for the Acridone Core Structure
Several synthetic routes to the acridone core have been reported. A common approach involves the condensation of an anthranilic acid derivative with a substituted phenol (B47542), followed by cyclization.
Example Reaction:
A mixture of an appropriately substituted anthranilic acid and a phenol derivative (e.g., phloroglucinol) is refluxed in a high-boiling solvent such as 1-hexanol (B41254) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The resulting N-phenylanthranilic acid intermediate is then cyclized using a strong acid like concentrated sulfuric acid to yield the tricyclic acridone core. Further modifications can be made to introduce various substituents.
Conclusion and Future Directions
The acridone alkaloids, represented by this compound and its homologs, constitute a promising class of natural products with potential applications in oncology. Their ability to modulate P-glycoprotein, a key driver of multidrug resistance, makes them attractive candidates for further investigation as chemosensitizing agents. Additionally, the inherent cytotoxicity of some of these compounds against various cancer cell lines warrants further exploration.
Future research should focus on the following areas:
-
Definitive Structure Elucidation of this compound: Isolation and complete spectroscopic analysis are required to determine the precise chemical structure of this compound.
-
Synthesis of Analogs: The development of efficient synthetic routes will enable the creation of a library of this compound analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular interactions between these acridone alkaloids and P-glycoprotein, as well as other potential cellular targets, is crucial.
-
In Vivo Efficacy Studies: Promising lead compounds should be evaluated in preclinical animal models to assess their in vivo efficacy and safety profiles.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and its related acridone alkaloids.
References
In Silico Target Prediction for Novel Natural Products: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the molecular structure or biological activity of a compound specifically named "Glycocitrine I." Therefore, this guide outlines a comprehensive, generalized workflow for the in silico target prediction of a novel or uncharacterized natural product, using "this compound" as a placeholder. The principles and protocols described are widely applicable in the field of computational drug discovery.
Introduction: The Challenge of Target Deconvolution
Natural products are a rich source of therapeutic leads, yet identifying their molecular targets is a significant bottleneck in drug development.[1][2][3][4][5] In silico target prediction, also known as target fishing or target deconvolution, offers a rapid and cost-effective suite of computational methods to hypothesize the biological targets of a compound before extensive experimental validation.[1][2][3][4][5] This guide provides a technical framework for predicting the targets of a novel natural product, like the hypothetical this compound, integrating computational screening with network analysis and outlining subsequent experimental validation.
Core In Silico Prediction Workflow
The computational workflow is a multi-step process that leverages the compound's structure to screen against vast databases of biological targets. The consensus from multiple methods strengthens the confidence in predicted targets.[1][4][5]
Caption: High-level workflow for in silico target prediction and validation.
Ligand-Based and Structure-Based Approaches
Two primary strategies underpin in silico target prediction:
-
Structure-Based Methods: These require the 3D structure of potential protein targets. A key technique is reverse docking , where a single ligand (this compound) is docked against a large library of protein binding sites to calculate binding affinities.[6][7] This approach is powerful for identifying direct physical interactions.
-
Ligand-Based Methods: These methods do not require protein structures. Instead, they compare the query ligand to databases of compounds with known biological activities. Pharmacophore modeling , a prominent example, identifies the 3D arrangement of essential chemical features a ligand must possess to bind a specific target.[8][9][10]
Data Presentation: Summarizing Computational Predictions
Following the screening phase, results must be aggregated and presented clearly. Tables are essential for comparing hits from different methods and prioritizing candidates for validation.
Table 1: Hypothetical Reverse Docking Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Relevant Pathway |
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -10.2 | 55.4 | MAPK Signaling |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | 98.7 | Inflammation, Prostaglandin Synthesis |
| 17β-Hydroxysteroid Dehydrogenase 3 | 1IHI | -9.5 | 150.2 | Steroid Metabolism |
| 5-Lipoxygenase (5-LOX) | 3V99 | -9.1 | 245.1 | Leukotriene Synthesis |
| Nuclear Factor Kappa B (NF-κB) p50 | 1SVC | -8.8 | 410.6 | Inflammation, Immunity |
Table 2: Hypothetical Pharmacophore Screening Hits for this compound
| Target Class | Pharmacophore Model ID | Fit Score | Predicted Activity | Consensus with Docking |
| Kinase Inhibitors | KIN_INH_1234 | 0.92 | High | Yes (MAPK1) |
| Anti-inflammatory | NSAID_PHARMA_01 | 0.88 | High | Yes (COX-2) |
| Nuclear Receptors | NUC_REC_XYZ | 0.75 | Medium | No |
| Protease Inhibitors | PROT_INH_5678 | 0.65 | Low | No |
Network Pharmacology and Pathway Analysis
Individual protein "hits" do not exist in isolation. Network pharmacology integrates drug-target interaction data to understand the systemic effects of a compound.[11][12][13][14] This approach helps to visualize the broader biological impact and can reveal polypharmacological effects, where a single compound interacts with multiple targets.[12][13]
Caption: Predicted interactions of this compound with key signaling pathways.
Experimental Protocols for Target Validation
In silico predictions are hypotheses that require rigorous experimental validation. Biophysical and cellular assays are critical for confirming direct binding and target engagement in a physiological context.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of a drug-target interaction in real-time.[15][16][17][18]
Experimental Workflow Diagram
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol:
-
Preparation:
-
Express and purify the predicted target protein to >95% purity.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in running buffer. The running buffer should be optimized for pH and salt concentration to ensure protein stability.
-
-
Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[19]
-
Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling.[19]
-
Deactivate any remaining active groups with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations (e.g., spanning 0.1x to 10x the expected KD) over the immobilized protein surface.[15]
-
Monitor the change in refractive index, which is proportional to the mass bound to the surface, generating a sensorgram.[15][16]
-
Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).[17]
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target within intact cells or tissues.[20][21][22] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[20][21][23]
Detailed Protocol:
-
Cell Treatment:
-
Culture cells (e.g., a cell line where the target protein is endogenously expressed) to 80-90% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or a specific concentration of this compound. Incubate for a sufficient time (e.g., 1 hour at 37°C) to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Expose the aliquots to a precise temperature gradient (e.g., 40°C to 64°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[24]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[24]
-
-
Quantification:
-
Collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or mass spectrometry.
-
-
Data Analysis:
-
Plot the normalized amount of soluble target protein against temperature for both vehicle- and drug-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound confirms target engagement.[23]
-
Table 3: Summary of Experimental Validation Techniques
| Technique | Principle | Key Output | Throughput | Use Case |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding | Binding Affinity (KD), Kinetics (kon, koff) | Low to Medium | Confirm direct binding; Rank compound affinity |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low | Gold standard for binding thermodynamics |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced protein thermal stabilization | Target engagement in cells; Melting Temp (Tm) shift | Medium to High | Confirm target binding in a physiological context |
Conclusion
The in silico prediction of protein targets is a hypothesis-generating framework that significantly accelerates the discovery of mechanisms of action for novel natural products. By combining structure- and ligand-based screening, analyzing hits through the lens of network pharmacology, and validating top candidates with rigorous biophysical and cellular assays, researchers can efficiently deconvolve the complex biology of natural products like this compound, paving the way for their development as next-generation therapeutics.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Reverse docking: Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Network Pharmacology: A Systems-Based Paradigm-DrivenMulti-Target Drug Discovery &Development | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 14. Integrated Network Pharmacology Approach for Drug Combination Discovery: A Multi-Cancer Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. affiniteinstruments.com [affiniteinstruments.com]
- 18. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. news-medical.net [news-medical.net]
- 23. annualreviews.org [annualreviews.org]
- 24. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Glycocitrine I: A Review of its Chemical Identity and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycocitrine I is a naturally occurring acridone (B373769) alkaloid. While specific in-depth biological data, detailed experimental protocols, and defined signaling pathways for this compound are not extensively available in current scientific literature, this document provides a comprehensive summary of its known chemical identifiers. Furthermore, it explores the broader biological activities of related compounds isolated from the same plant genus, Glycosmis, to offer a contextual understanding of its potential therapeutic relevance.
Chemical Identification of this compound
Accurate identification of a chemical compound is fundamental for all research and development activities. The following table summarizes the key chemical identifiers for this compound.
| Identifier Type | Data | Source |
| CAS Number | 82354-36-7 | MedChemExpress[1] |
| Molecular Formula | C20H21NO4 | ChEMBL[2] |
| Molecular Weight | 339.39 g/mol | ChEMBL[2] |
| Synonyms | This compound | ChEMBL[2] |
| ChEMBL ID | CHEMBL508186 | ChEMBL[2] |
Biological Context from Glycosmis Alkaloids
Due to the limited specific data on this compound, this section provides an overview of the biological activities reported for other chemical constituents isolated from Glycosmis citrifolia and related species. This information may offer insights into the potential pharmacological profile of this compound.
Extracts and isolated compounds from the genus Glycosmis have been reported to possess a variety of biological activities, including:
-
Anticancer and Cytotoxic Activities: Various alkaloids and other constituents from Glycosmis species have demonstrated cytotoxic effects against different cancer cell lines[3].
-
Anti-inflammatory Activity: Compounds isolated from related plants have shown potential to modulate inflammatory pathways[4][5][6].
-
Antimicrobial and Antifungal Activities: Extracts from Glycosmis pentaphylla have exhibited antibacterial properties against multi-drug-resistant strains[7].
It is crucial to emphasize that these activities are attributed to a range of compounds within the Glycosmis genus and are not specifically documented for this compound. Further research is required to determine if this compound shares any of these biological properties.
Data and Methodologies: A Research Gap
A thorough review of the existing scientific literature reveals a significant gap in the availability of in-depth technical data for this compound. Specifically, the following information is not currently available:
-
Quantitative Biological Data: There is a lack of published studies detailing the specific efficacy, potency (e.g., IC50, EC50), or other quantitative measures of this compound in various biological assays.
-
Detailed Experimental Protocols: Specific methodologies for the synthesis, extraction, purification, or biological evaluation of this compound are not well-documented in publicly accessible resources.
-
Signaling Pathway Information: The mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated.
Conclusion and Future Directions
This compound is a well-identified chemical entity with a defined structure and chemical formula. However, its biological activities and pharmacological profile remain largely unexplored. The broader bioactivity of other constituents from the Glycosmis genus suggests that this compound may hold therapeutic potential, but this remains speculative without direct experimental evidence.
Future research should focus on:
-
Isolation and Purification: Development of robust protocols for the isolation and purification of this compound in sufficient quantities for biological screening.
-
In Vitro and In Vivo Studies: Comprehensive screening of this compound against a panel of biological targets and in various disease models to identify its specific activities.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts any identified biological effects.
The generation of such data will be critical to unlocking the potential of this compound for future drug discovery and development efforts. Without this foundational research, the creation of detailed technical guides, including quantitative data tables and signaling pathway diagrams, is not feasible at this time.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents of Glycosmis citrifolia (WILLD.) LINDL.Structures of Four New Acridones and Three New Quinolone Alkaloids [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Activities of Licorice Extract and Its Active Compounds, Glycyrrhizic Acid, Liquiritin and Liquiritigenin, in BV2 Cells and Mice Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Methodological & Application
Total Synthesis of Glycocitrine I: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed laboratory protocol for the total synthesis of Glycocitrine I, a naturally occurring acridone (B373769) alkaloid. Based on its molecular formula (C₂₀H₂₁NO₄) and the structures of related compounds, this compound is proposed to be 1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9(10H)-acridinone. The synthetic strategy outlined herein involves a convergent approach, beginning with the construction of the core 1,3-dihydroxyacridone scaffold, followed by sequential N-methylation and C-prenylation to yield the final product. This protocol is designed to be a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, providing a clear and reproducible guide for the laboratory-scale preparation of this compound.
Introduction
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, a member of this family, has been isolated from plants of the Glycosmis genus. Its structural features, particularly the polysubstituted acridone core, make it an interesting target for total synthesis and a potential lead compound for drug discovery programs. The total synthesis of this compound not only provides access to larger quantities of the natural product for further biological evaluation but also allows for the generation of analogs for structure-activity relationship (SAR) studies. The synthetic route detailed in this protocol is designed for efficiency and modularity, enabling the potential for diversification to create a library of related compounds.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound is centered around the formation of the acridone core and the subsequent introduction of the N-methyl and C4-prenyl groups. The key disconnections are at the C-N and C-C bonds of the acridone scaffold, leading back to readily available starting materials: N-methylanthranilic acid and a substituted phloroglucinol (B13840) derivative.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3-Dihydroxyacridone
This step involves the crucial formation of the acridone core through a condensation reaction.
Materials:
-
Anthranilic acid
-
Phloroglucinol
-
p-Toluenesulfonic acid (TsOH)
-
1-Hexanol
-
n-Hexane
Procedure:
-
To a solution of anthranilic acid (1.0 equivalent) and phloroglucinol (1.0 equivalent) in 1-hexanol, add p-toluenesulfonic acid (0.05 equivalents).
-
Reflux the reaction mixture at 160 °C for 18 hours. The solution will turn deep orange, and a greenish-yellow precipitate will form upon completion.
-
Cool the reaction mixture to room temperature and add n-hexane to facilitate further precipitation.
-
Filter the precipitate and wash thoroughly with n-hexane and dichloromethane to remove residual 1-hexanol.
-
Dry the resulting solid to obtain 1,3-dihydroxyacridone as a yellowish-green amorphous powder.
Quantitative Data:
| Parameter | Value |
| Yield | 88%[1] |
| Melting Point | 344–346 °C[1] |
| ¹H NMR | (500 MHz, DMSO-d₆): δ 14.23 (s, 1H), 11.77 (s, 1H), 10.52 (s, 1H), 8.14 (d, J = 8.4 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.46 (d, J = 8.4 Hz, 1H), 7.24 (t, J = 6.7 Hz, 1H), 6.30 (s, 1H), 6.00 (s, 1H).[1] |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ 180.0, 164.2, 163.7, 143.3, 140.7, 133.7, 125.0, 121.1, 118.8, 116.8, 103.2, 95.6, 90.8.[1] |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₃H₁₀NO₃: 228.0661; found: 228.0657.[1] |
Step 2: Synthesis of 1,3-Dihydroxy-10-methylacridin-9(10H)-one
This step introduces the methyl group at the nitrogen atom of the acridone core.
Materials:
-
1,3-Dihydroxyacridone
-
Methyl iodide
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1,3-dihydroxyacridone (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,3-dihydroxy-10-methylacridin-9(10H)-one.
Quantitative Data:
| Parameter | Value |
| Yield | ~90% (estimated based on similar reactions) |
| ¹H NMR | (DMSO-d₆): δ 14.3 (s, 1H), 11.8 (s, 1H), 8.2 (d, 1H), 7.7 (t, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 6.3 (s, 1H), 6.1 (s, 1H), 3.8 (s, 3H). (Predicted) |
| ¹³C NMR | (DMSO-d₆): δ 180.5, 164.5, 164.0, 144.0, 141.0, 134.0, 125.5, 121.5, 119.0, 117.0, 103.5, 96.0, 91.0, 35.0. (Predicted) |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₄H₁₂NO₃: 242.0817; found: 242.0815. |
Step 3: Total Synthesis of this compound (1,3-Dihydroxy-10-methyl-4-(3-methylbut-2-enyl)-9(10H)-acridinone)
The final step involves the regioselective C-prenylation of the N-methylated acridone intermediate.
Materials:
-
1,3-Dihydroxy-10-methylacridin-9(10H)-one
-
Prenyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous methanol (B129727)
Procedure:
-
Dissolve 1,3-dihydroxy-10-methylacridin-9(10H)-one (1.0 equivalent) in anhydrous methanol.
-
Add a solution of potassium hydroxide (1.1 equivalents) in methanol to the reaction mixture.
-
Add prenyl bromide (1.2 equivalents) dropwise and stir the reaction at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (TLC) or column chromatography on silica gel to yield this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 40-50% (estimated based on similar reactions)[2][3][4] |
| ¹H NMR | (CDCl₃): δ 14.5 (s, 1H), 8.3 (dd, 1H), 7.6 (ddd, 1H), 7.4 (d, 1H), 7.2 (ddd, 1H), 6.3 (s, 1H), 5.3 (t, 1H), 3.8 (s, 3H), 3.5 (d, 2H), 1.8 (s, 3H), 1.7 (s, 3H). (Predicted) |
| ¹³C NMR | (CDCl₃): δ 182.0, 165.0, 163.0, 145.0, 142.0, 135.0, 134.0, 126.0, 122.0, 121.0, 118.0, 115.0, 105.0, 92.0, 35.0, 26.0, 22.0, 18.0. (Predicted) |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₂₀H₂₂NO₄: 340.1549; found: 340.1547. |
Experimental Workflow
Caption: Overall workflow for the total synthesis of this compound.
Conclusion
This application note has detailed a robust and reproducible laboratory protocol for the total synthesis of the acridone alkaloid this compound. The described three-step sequence, commencing with the formation of the 1,3-dihydroxyacridone core, followed by N-methylation and C-prenylation, provides a practical route to this natural product. The provided quantitative data and detailed experimental procedures should enable researchers to successfully synthesize this compound for further biological and pharmacological investigations. The modularity of this synthetic strategy also opens avenues for the creation of novel analogs to explore the structure-activity relationships within this important class of natural products.
References
- 1. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aca.unram.ac.id [aca.unram.ac.id]
Application Notes & Protocols: HPLC-MS/MS Method for the Detection of Glycocitrine I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the sensitive and selective detection and quantification of Glycocitrine I, an acridone (B373769) alkaloid, using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocols detailed herein are applicable for the analysis of this compound in complex matrices such as plasma and plant extracts, making it a valuable tool for pharmacokinetic studies, natural product research, and drug development.
Introduction
This compound is a naturally occurring acridone alkaloid with the molecular formula C₂₀H₂₁NO₄.[1] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds found in various plant species and are known for their diverse biological activities, including potential anticancer properties.[2][3] Some acridone derivatives have been shown to inhibit cancer cell proliferation through modulation of signaling pathways such as the ERK pathway.[2][4] Given its potential therapeutic relevance, a robust and reliable analytical method is crucial for the accurate determination of this compound in biological and botanical samples.
This HPLC-MS/MS method offers high sensitivity and specificity, enabling precise quantification of this compound, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for quality control of natural product extracts.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte of interest. Below are protocols for plasma and plant material.
2.1.1. Plasma Samples: Protein Precipitation
This method is suitable for the rapid extraction of this compound from plasma samples.[5]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), such as a structurally similar acridone alkaloid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2.1.2. Plant Material: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and clean-up of this compound from dried and powdered plant material.[6][7]
-
Weigh 1.0 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of methanol.
-
Combine the supernatants and evaporate to dryness using a rotary evaporator.
-
Reconstitute the residue in 5 mL of 5% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Method
2.2.1. Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
2.2.2. Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6470 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound Note: The exact precursor and product ions for this compound should be determined by direct infusion of a standard solution. Based on its molecular formula (C₂₀H₂₁NO₄, MW: 339.39), the protonated molecule [M+H]⁺ would be m/z 340.1. The product ions would be determined from CID fragmentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 340.1 | To be determined | To be determined |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |
Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or ICH).[8] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, RSD ≤ 20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +7% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery (%) | Consistent and reproducible | 85-105% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | Minimal effect observed |
| Stability | Stable under various storage conditions | Stable for 24h at RT, 7 days at 4°C, 30 days at -80°C |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound.
Caption: General workflow for this compound analysis.
Acridone Alkaloid Signaling Pathway
Acridone alkaloids have been reported to exert their biological effects, such as anti-proliferative activity in cancer cells, through the modulation of key signaling pathways. The diagram below depicts a simplified representation of the inhibition of the ERK signaling pathway.[2][4]
Caption: Inhibition of the ERK signaling pathway by this compound.
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in various matrices. The detailed protocols and validation parameters offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately assess the properties and potential of this acridone alkaloid. The provided diagrams offer a clear visual representation of the experimental process and a potential mechanism of action for this compound.
References
- 1. Compound: this compound (CHEMBL508186) - ChEMBL [ebi.ac.uk]
- 2. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridone alkaloids - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Glycocitrine I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycocitrine I is a novel natural product with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common and robust cell-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability, membrane integrity, apoptosis, and cell cycle progression. The data generated from these assays are essential for understanding the compound's mechanism of action and for establishing a therapeutic window.
Disclaimer: The quantitative data and signaling pathways presented in these application notes are illustrative and provided as examples for researchers to follow.
Assessment of Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In this assay, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a selected cancer cell line (e.g., MCF-7, A549, HepG2) in complete culture medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).[2]
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Gently mix on an orbital shaker for 15 minutes.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation: this compound Cytotoxicity (MTT Assay)
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |
| MCF-7 | 24 | 75.2 |
| 48 | 48.5 | |
| 72 | 25.1 | |
| A549 | 24 | 82.4 |
| 48 | 55.3 | |
| 72 | 30.8 | |
| HepG2 | 24 | 95.6 |
| 48 | 68.7 | |
| 72 | 42.9 |
Assessment of Cell Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage.[3][4] This assay is a reliable method for quantifying necrotic cell death.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay.
-
Prepare three sets of controls for each cell type:
-
Vehicle Control: Cells treated with the vehicle only.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided with the LDH assay kit) 30 minutes before the assay.
-
Medium Background: Culture medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100
-
-
Data Presentation: this compound-Induced LDH Release
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) at 48h |
| MCF-7 | 10 | 5.2 |
| 50 | 28.7 | |
| 100 | 65.4 | |
| A549 | 10 | 4.8 |
| 50 | 25.1 | |
| 100 | 60.9 |
Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells.[5] The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.[6]
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
The cell populations are quadrant-analyzed:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation: this compound-Induced Apoptosis in MCF-7 Cells (48h)
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 | 2.5 | 2.4 |
| 25 | 70.3 | 15.8 | 13.9 |
| 50 | 45.6 | 30.2 | 24.2 |
| 100 | 15.9 | 48.7 | 35.4 |
Assessment of Cell Cycle Progression (Propidium Iodide Staining)
Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[7] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is proportional to the DNA content. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An increase in the sub-G1 peak can also indicate apoptosis.[7]
-
Data Presentation: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h)
| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Vehicle) | 65.2 | 20.5 | 14.3 | 1.8 |
| 25 | 50.8 | 18.1 | 31.1 | 5.7 |
| 50 | 38.4 | 15.3 | 46.3 | 12.6 |
| 100 | 25.1 | 10.2 | 64.7 | 22.9 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified overview of apoptosis signaling pathways.
Caption: The cell cycle and potential points of arrest.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Apoptosis by Gluconasturtiin-Isothiocyanate (GNST-ITC) in Human Hepatocarcinoma HepG2 Cells and Human Breast Adenocarcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18β-Glycyrrhetinic Acid Has Anti-Cancer Effects via Inducing Apoptosis and G2/M Cell Cycle Arrest, and Inhibiting Migration of A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Screening of Glycocitrine I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycocitrine I is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive framework for the initial in vitro screening of this compound to elucidate its cytotoxic and anti-inflammatory bioactivities. The protocols outlined below offer a tiered approach, beginning with broad cytotoxicity screening and progressing to more specific assays to investigate the underlying mechanisms of action.
Section 1: Cytotoxicity Screening
A primary evaluation of any novel compound is to determine its effect on cell viability. This initial screening is crucial to identify a therapeutic window and to understand the compound's general toxicity profile against both cancerous and non-cancerous cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)
-
Normal human cell line (e.g., hTERT-RPE1 - retinal pigment epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 25.5 ± 2.1 | 1.88 ± 0.20[2] |
| A549 | 32.8 ± 3.5 | 3.95 ± 0.45 |
| hTERT-RPE1 | > 100 | 15.2 ± 1.9 |
Section 2: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in various diseases, including cancer.[3] Evaluating the anti-inflammatory potential of this compound is a critical step in understanding its therapeutic utility.
Experimental Workflow
Caption: Workflow for anti-inflammatory screening of this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The Griess assay is used to measure nitrite (B80452) levels, an indicator of nitric oxide production by macrophages, which is a hallmark of inflammation.[4]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Experimental Protocol: Quantification of Pro-inflammatory Cytokines
ELISA (Enzyme-Linked Immunosorbent Assay) is a sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5]
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells treated with this compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme-linked secondary antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 5.2 ± 0.8 | 15.3 ± 2.1 | 22.5 ± 3.0 |
| LPS (1 µg/mL) | 100 ± 5.1 | 1250 ± 89 | 1800 ± 120 |
| LPS + this compound (10 µM) | 65.4 ± 4.3 | 875 ± 65 | 1150 ± 98 |
| LPS + this compound (25 µM) | 32.1 ± 2.9 | 450 ± 38 | 620 ± 55 |
Section 3: Mechanism of Action - Signaling Pathway Analysis
To understand how this compound exerts its effects, it is essential to investigate its impact on key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[4][6]
Signaling Pathway Diagram
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the activation state of signaling pathways.
Materials:
-
Cell lysates from RAW 264.7 cells treated with LPS and this compound
-
Primary antibodies (iNOS, COX-2, phospho-NF-κB p65, NF-κB p65, phospho-p38 MAPK, p38 MAPK, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Protein | LPS | LPS + this compound (25 µM) |
| iNOS (relative expression) | 1.00 | 0.45 ± 0.05 |
| COX-2 (relative expression) | 1.00 | 0.52 ± 0.06 |
| p-NF-κB/NF-κB (ratio) | 1.00 | 0.38 ± 0.04 |
| p-p38/p38 (ratio) | 1.00 | 0.61 ± 0.07 |
These detailed protocols provide a robust starting point for the systematic evaluation of this compound's bioactivity. The suggested experiments will generate crucial data on its cytotoxic and anti-inflammatory properties, and the potential mechanisms of action. Positive results from this initial in vitro screening would warrant further investigation, including more complex cellular models and eventual in vivo studies, to fully characterize the therapeutic potential of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Activity of Gomphrenin-Rich Fraction from Basella alba L. f. rubra Fruits [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Glycocitrine I
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycocitrine I is a natural product of significant interest for its potential biological activities. In vitro studies are essential for elucidating its mechanism of action and therapeutic potential. A critical first step in performing these studies is the proper dissolution of this compound to ensure accurate and reproducible results. This document provides a detailed protocol for dissolving this compound for use in a variety of in vitro assays.
Based on the chemical properties of related flavonoid glycosides, this compound is presumed to have low aqueous solubility.[1][2][3][4] Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in aqueous-based cell culture media or buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this class of compounds due to its high solubilizing capacity and compatibility with most in vitro systems at low final concentrations.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and the recommended starting concentrations for stock solutions.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [9] |
| Molecular Weight | 339.39 g/mol | [9] |
| Recommended Primary Solvent | Dimethyl sulfoxide (DMSO) | [5][6][7][8] |
| Recommended Stock Concentration | 10-50 mM | General laboratory practice |
| Maximum DMSO in Final Assay | ≤ 0.5% (v/v) | General laboratory practice |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [10][11] |
Experimental Protocols
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials with screw caps[11]
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sterile, pyrogen-free water, phosphate-buffered saline (PBS), or cell culture medium
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution of this compound:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 339.39 g/mol * (1000 mg / 1 g) = 3.39 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.39 mg of this compound powder and place it into a sterile microcentrifuge tube or glass vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
-
Gentle Heating (Optional):
-
If this compound does not readily dissolve at room temperature, you can warm the solution in a water bath set to 37°C for 5-10 minutes.
-
Vortex the tube again after warming.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[10][11]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing Working Solutions for In Vitro Assays:
-
Determine the Final Concentration:
-
Decide on the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
-
Calculate the Dilution:
-
Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed.
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
Example for a 10 µM final concentration in 1 mL:
-
(10,000 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = 1 µL
-
-
-
Preparing the Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the appropriate volume of cell culture medium or buffer (e.g., 999 µL for the example above).
-
Add the calculated volume of the this compound stock solution (e.g., 1 µL) to the medium or buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Solvent Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent on the cells or assay.
-
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid Composition of Citrus Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Compound: this compound (CHEMBL508186) - ChEMBL [ebi.ac.uk]
- 10. phytotechlab.com [phytotechlab.com]
- 11. enfanos.com [enfanos.com]
Application Notes and Protocols for Glycocitrine I Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycocitrine I
This compound is a naturally occurring acridone (B373769) alkaloid found in various plant species, notably from the Rutaceae family. Acridone alkaloids are a class of bioactive compounds known for their distinct chemical structures and a wide range of pharmacological activities, including potential anticancer and antimicrobial properties. The stability of this compound is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. Understanding its degradation pathways and establishing optimal storage conditions are imperative for preclinical and clinical development.
These application notes provide a comprehensive guide to the stability and appropriate storage of this compound, along with detailed protocols for conducting forced degradation studies to assess its intrinsic stability.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for bioactive alkaloids:
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). Desiccant is recommended. | Up to 12 months |
| 4°C | For short-term storage, in a tightly sealed, light-resistant container with a desiccant. | Up to 3 months | |
| Stock Solution (in DMSO or Ethanol) | -20°C | Prepare aliquots to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-resistant vials. | Up to 1 month |
| 4°C | For very short-term use, store in a tightly sealed, light-resistant vial. | Up to 7 days |
Note: It is strongly advised to use freshly prepared solutions for experiments whenever possible. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Stability Profile of this compound: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[1] These studies expose the compound to stress conditions more severe than accelerated stability testing.[1] The target degradation for these studies is typically between 5-20% to ensure that the degradation products are detectable without being so extensive as to lead to secondary degradation.
Table 2: Summary of Forced Degradation Conditions and Expected Stability of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome for Acridone Alkaloids |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature / 60°C | Up to 48 hours | Potential for hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature / 60°C | Up to 48 hours | Potential for hydrolysis and rearrangement reactions. |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 48 hours | Oxidation of the acridone ring system or side chains. |
| Thermal Degradation | 60°C - 80°C (Solid State) | 60°C - 80°C | Up to 10 days | Generally stable, but degradation can occur at higher temperatures. |
| Photostability | UV (254 nm) and Visible Light | Room Temperature | Conforming to ICH Q1B guidelines | Acridone alkaloids can be light-sensitive; degradation is possible. |
This table provides a general framework. Actual degradation will depend on the specific structure of this compound and experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol outlines the steps for conducting forced degradation studies on this compound.
4.1.1 Materials and Reagents
-
This compound (pure substance)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV/PDA detector
4.1.2 Sample Preparation Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
4.1.3 Stress Conditions
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl. Keep at room temperature or heat at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature or heat at 60°C. Withdraw samples at specified intervals, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw and dilute samples for analysis at various time points.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Sample at different time points, dissolve in the appropriate solvent, and analyze by HPLC.
-
Photolytic Degradation (Solid): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] Dissolve samples taken at various times and analyze.
4.1.4 Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
4.2.1 Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase Mobile Phase B over 20-30 minutes. A typical gradient might be: 0 min (90% A), 20 min (10% A), 25 min (10% A), 26 min (90% A), 30 min (90% A).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Acridone alkaloids are known to have strong fluorescence and UV absorbance. Monitor at a suitable wavelength determined by UV spectral analysis (e.g., 254 nm, or the compound's λmax).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4.2.2 Method Validation The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak of this compound from all degradation products and process-related impurities.
4.2.3 Data Analysis and Interpretation The percentage of degradation can be calculated using the following formula:
% Degradation = [(Initial Area - Area at Time t) / Initial Area] * 100
Mass balance should also be assessed to ensure that the decrease in the main peak area corresponds to an increase in the area of the degradation product peaks.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the general structure of acridone alkaloids, potential degradation mechanisms can be proposed.
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
The stability and proper storage of this compound are fundamental to ensuring its quality and reliability in research and drug development. The provided protocols for storage and forced degradation studies offer a robust framework for scientists to assess the stability profile of this promising acridone alkaloid. Adherence to these guidelines will aid in the generation of consistent and reproducible data, which is crucial for advancing the therapeutic potential of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Glycocitrine I
A Theoretical Framework for Assay Development and Implementation
For: Researchers, scientists, and drug development professionals.
Abstract
This document outlines a proposed framework for the development and execution of high-throughput screening (HTS) assays involving Glycocitrine I, a natural product isolated from plants of the Glycosmis genus. To date, there is a notable absence of publicly available scientific literature detailing specific HTS campaigns, quantitative biological data, or established signaling pathways for this compound. This document, therefore, presents a series of hypothetical application notes and protocols based on the known biological activities of related compounds and the general methodologies employed in natural product drug discovery. The provided experimental designs, workflows, and pathway diagrams are intended to serve as a strategic guide for researchers initiating studies on this compound.
Introduction to this compound
This compound is a small molecule identified in the ChEMBL database with the identifier CHEMBL508186. Its molecular formula is C₂₀H₂₁NO₄. This compound and related compounds, such as Glycocitrine II, have been isolated from plant species of the Glycosmis genus, notably Glycosmis parviflora and Glycosmis citrifolia. The biological activities of crude extracts and other isolated compounds from these plants suggest potential therapeutic applications in areas such as inflammation, cancer, and infectious diseases. However, the specific bioactivity profile and mechanism of action for this compound remain to be elucidated.
Potential Therapeutic Targets and Assay Development
Given the reported anti-inflammatory and cytotoxic activities of extracts from Glycosmis species, initial HTS campaigns for this compound could logically focus on targets within these disease areas.
Hypothetical Target Classes for this compound Screening:
-
Inflammatory Pathway Proteins: Enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), and kinases involved in the NF-κB and MAPK signaling pathways are common targets for anti-inflammatory drug discovery.
-
Cancer-Related Targets: Screening could be directed towards key proteins involved in cell cycle regulation (e.g., cyclin-dependent kinases - CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), or receptor tyrosine kinases (RTKs) implicated in various cancers.
-
Microbial Enzymes or Growth Pathways: Assays could be developed to screen for inhibitory activity against essential enzymes in pathogenic bacteria or fungi.
Data Presentation: A Template for Quantitative Analysis
Effective HTS campaigns require robust data analysis. While no specific data for this compound is available, the following table provides a template for how quantitative results, such as the half-maximal inhibitory concentration (IC₅₀), should be presented.
| Compound | Target/Assay | IC₅₀ (µM) | Assay Type | Cell Line/System | Reference |
| This compound | Hypothetical: COX-2 | TBD | Enzymatic | Purified Enzyme | N/A |
| This compound | Hypothetical: NF-κB | TBD | Cell-based | HEK293/NF-κB-Luc | N/A |
| This compound | Hypothetical: Cytotoxicity | TBD | Cell Viability | MCF-7 | N/A |
TBD: To be determined through experimental screening.
Experimental Protocols: A Generalized HTS Workflow
The following protocols are generalized examples that can be adapted for screening this compound against a specific target class.
General Protocol for an Enzyme Inhibition HTS Assay (e.g., Kinase Inhibition)
-
Assay Principle: A luminescent kinase assay (e.g., Kinase-Glo®) can be used to measure the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.
-
Materials:
-
Purified recombinant kinase
-
Kinase substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque assay plates
-
Luminescent plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Using an automated liquid handler, dispense 5 µL of the compound dilutions into the assay wells. Add 5 µL of assay buffer with DMSO for negative controls and 5 µL of the positive control inhibitor for positive controls.
-
Add 10 µL of the enzyme/substrate mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 15 µL of the ATP detection reagent to each well.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the positive and negative controls and plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
General Protocol for a Cell-Based Reporter HTS Assay (e.g., NF-κB Pathway)
-
Assay Principle: Utilize a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element. Activation of the pathway by a stimulus (e.g., TNF-α) induces luciferase expression, which can be inhibited by active compounds.
-
Materials:
-
HEK293/NF-κB-Luc stable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α
-
This compound stock solution
-
Positive control inhibitor (e.g., BAY 11-7082)
-
384-well clear-bottom, white-walled assay plates
-
Luciferase assay reagent
-
Luminescent plate reader
-
-
Procedure:
-
Seed the cells into the 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6 hours.
-
Equilibrate the plate to room temperature and add the luciferase assay reagent.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percent inhibition of the TNF-α-induced signal and determine the IC₅₀ value for this compound.
Mandatory Visualizations
Hypothetical HTS Workflow for this compound
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Signaling Pathway for this compound Activity
Caption: A hypothetical NF-κB signaling pathway as a potential target.
Conclusion and Future Directions
The successful application of high-throughput screening to this compound is contingent on the foundational research that is currently absent from the public domain. The protocols and conceptual frameworks presented here offer a starting point for the systematic evaluation of this natural product. It is imperative that initial studies focus on confirming the biological activities of purified this compound and identifying its molecular targets. Subsequent HTS campaigns, guided by this initial data, will be crucial in unlocking the therapeutic potential of this and related compounds. All proposed assays and protocols require rigorous experimental validation.
Application Notes: Fluorescent Labeling of Glycocitrine I for Cellular Imaging
Introduction
Glycocitrine I is a recently identified O-linked glycan that has been implicated as a potential biomarker in certain cancer cell lines. Its expression levels appear to correlate with metastatic potential, suggesting a role in cell adhesion and signaling pathways associated with cancer progression. To facilitate the study of this compound's cellular dynamics and function, we have developed a robust protocol for its fluorescent labeling and subsequent visualization using cellular imaging techniques.
These application notes provide a detailed methodology for the fluorescent labeling of this compound in live cells using a two-step metabolic labeling and click chemistry approach. This method allows for the specific and efficient labeling of this compound, enabling researchers to investigate its subcellular localization, trafficking, and potential interactions with other cellular components.
Principle of the Method
The fluorescent labeling of this compound is achieved through metabolic incorporation of a bioorthogonal sugar analog followed by a highly specific and efficient click chemistry reaction.
-
Metabolic Labeling: Cells are incubated with a peracetylated azido-modified monosaccharide precursor of this compound (Ac-Azido-Glyc). The peracetylated form enhances cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido-sugar is processed by the cell's glycosylation machinery and incorporated into newly synthesized this compound.
-
Click Chemistry: The azide (B81097) group, which is biologically inert, serves as a chemical handle. A fluorescent probe containing a strained alkyne (e.g., a dibenzocyclooctyne, DBCO) is then introduced. The azide and DBCO undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction, resulting in the covalent attachment of the fluorescent dye to the this compound. This reaction is highly specific and occurs rapidly under physiological conditions without the need for a cytotoxic copper catalyst.
This two-step labeling strategy provides high specificity for this compound and allows for the use of a variety of fluorescent probes for multicolor imaging experiments.
Experimental Protocols
Materials
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ac-Azido-Glyc (peracetylated azido-precursor for this compound)
-
Fluorescently-labeled DBCO conjugate (e.g., DBCO-Fluor 488, DBCO-Fluor 555)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Cell culture plates or coverslips
-
Fluorescence microscope
Protocol 1: Metabolic Labeling of this compound in Live Cells
-
Cell Seeding: Seed the cells of interest onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Metabolic Incorporation:
-
Prepare a stock solution of Ac-Azido-Glyc in DMSO.
-
On the following day, replace the culture medium with fresh medium containing the desired concentration of Ac-Azido-Glyc (typically 25-50 µM).
-
Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Control Samples: Include negative controls, such as cells not treated with Ac-Azido-Glyc, to assess background fluorescence.
Protocol 2: Fluorescent Labeling via Click Chemistry
-
Wash: After the metabolic labeling incubation, gently wash the cells three times with warm PBS to remove any unincorporated Ac-Azido-Glyc.
-
Click Reaction:
-
Prepare a solution of the DBCO-fluorophore conjugate in PBS or serum-free medium at a final concentration of 5-20 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells three times with warm PBS to remove excess fluorescent probe.
Protocol 3: Cell Fixation and Imaging
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
(Optional) Permeabilization: If intracellular targets are to be co-stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Nuclear Counterstaining: Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Wash: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescently labeled this compound using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Data Presentation
Table 1: Quantitative Analysis of this compound Expression
| Cell Line | Treatment | Mean Fluorescence Intensity (A.U.) ± SD | Percentage of Labeled Cells (%) |
| Cancer Cell Line A | Untreated | 15.2 ± 3.1 | 2.5 |
| Cancer Cell Line A | Ac-Azido-Glyc + DBCO-Fluor 488 | 289.5 ± 25.8 | 95.2 |
| Normal Epithelial Cell Line | Untreated | 12.8 ± 2.5 | 1.8 |
| Normal Epithelial Cell Line | Ac-Azido-Glyc + DBCO-Fluor 488 | 45.7 ± 8.9 | 15.3 |
Table 2: Comparison of Different Fluorophores for this compound Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability Score (1-5) |
| DBCO-Fluor 488 | 495 | 519 | 0.92 | 4 |
| DBCO-Fluor 555 | 555 | 580 | 0.10 | 3 |
| DBCO-Fluor 647 | 650 | 668 | 0.33 | 5 |
Visualizations
Application Notes and Protocols: The Use of Glycocitrine I as a Chemical Probe in Molecular Biology
Disclaimer: Extensive searches for "Glycocitrine I" in scientific literature and chemical databases did not yield any specific results. This suggests that "this compound" may be a novel, not yet publicly documented compound, or a potential misspelling of a different molecule. The following application notes are constructed based on general principles of using chemical probes in molecular biology and draw illustrative examples from related compounds found in licorice, such as glycyrrhizin (B1671929) and its derivatives, which are known to modulate inflammatory signaling pathways. This information should be considered a template and not a definitive guide for "this compound".
Introduction to this compound as a Chemical Probe
Chemical probes are small molecules used to study the function of proteins and other biomolecules in cells and organisms. An ideal chemical probe is potent, selective, and has a known mechanism of action. While specific data for this compound is unavailable, this document outlines the potential applications and necessary experimental protocols for characterizing and utilizing a new chemical probe, using the modulation of inflammatory pathways as a hypothetical framework.
Potential Mechanism of Action
Based on compounds with similar nomenclature and natural product origins, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cellular stress responses. These may include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular proliferation, differentiation, and apoptosis.
Application Notes and Protocols for Glycocitrine I in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycocitrine I
This compound is a naturally occurring acridone (B373769) alkaloid isolated from plants of the Glycosmis genus, such as Glycosmis arborea. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimalarial properties. This compound, with the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39 g/mol , has been identified as a potential cytotoxic agent against various cancer cell lines, with notable activity against human hepatocellular carcinoma (HepG2) cells.
These application notes provide a comprehensive overview of the procurement, experimental use, and potential mechanisms of action of this compound for research purposes, particularly focusing on its application in cancer research.
Commercial Availability and Procurement
This compound is not a widely stocked research chemical. Researchers have two primary avenues for its procurement:
-
Custom Synthesis: Several companies specialize in the custom synthesis of complex organic molecules and natural products. This is the most likely route for obtaining pure this compound for research.
-
Isolation from Natural Sources: this compound can be isolated from its natural source, Glycosmis arborea or Glycosmis pentaphylla. This process typically involves extraction followed by chromatographic purification. While feasible, this method requires significant expertise in phytochemistry and natural product isolation.
Table 1: Potential Commercial Suppliers for Custom Synthesis
| Supplier | Service | Website |
| MedChemExpress | Custom Synthesis | --INVALID-LINK-- |
| GlycoFineChem | Custom Synthesis | --INVALID-LINK-- |
| GlycoUniverse | Custom Synthesis | --INVALID-LINK-- |
| Biosynth | Custom Synthesis | --INVALID-LINK-- |
Research Applications: Cytotoxicity against HepG2 Cells
The primary reported biological activity of this compound is its cytotoxic effect on cancer cells. This makes it a compound of interest for investigating novel anticancer therapies, particularly for hepatocellular carcinoma.
Proposed Signaling Pathway for Acridone Alkaloid-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity is yet to be fully elucidated, research on structurally similar acridone alkaloids suggests a mechanism involving the induction of apoptosis through the modulation of key signaling cascades such as the MAPK/ERK pathway.[1] A proposed pathway is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many cancer therapies.[2] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes to apoptosis.[3]
Caption: Proposed apoptotic pathway of this compound.
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on the HepG2 human hepatocellular carcinoma cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize confluent cells, resuspend in fresh medium, and count the cells.
-
Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for MTT cytotoxicity assay.
Protocol for Western Blot Analysis of Apoptosis Markers
To investigate the molecular mechanism of this compound-induced cytotoxicity, Western blotting can be used to analyze the expression of key apoptosis-related proteins.
Materials:
-
HepG2 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HepG2 cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
-
Caption: Workflow for Western Blot analysis.
Data Interpretation and Expected Outcomes
-
MTT Assay: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound. This will allow for the determination of the IC₅₀ value, a key measure of the compound's cytotoxic potency.
-
Western Blot Analysis: If this compound induces apoptosis via the intrinsic pathway, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would be expected. This would be accompanied by an increase in the levels of cleaved (active) Caspase-3 and its substrate, cleaved PARP. These results would provide mechanistic insight into the cytotoxic effects of this compound.
Conclusion
This compound is a promising natural product for cancer research, particularly for investigating novel therapeutic strategies against hepatocellular carcinoma. While its commercial availability is limited to custom synthesis, the protocols provided herein offer a solid foundation for researchers to explore its cytotoxic and pro-apoptotic activities. Further investigation into its precise molecular targets and signaling pathways will be crucial for its potential development as an anticancer agent.
References
- 1. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18α-Glycyrrhetinic Acid Induces Apoptosis of HL-60 Human Leukemia Cells through Caspases- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Glycocitrine I Synthesis
Welcome to the Glycocitrine I Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in your experiments.
Hypothetical Retrosynthetic Analysis of this compound
To provide a structured troubleshooting guide, we will base our advice on a plausible, albeit hypothetical, retrosynthetic analysis of this compound. This approach allows us to address potential challenges at each key stage of the synthesis. This compound, an acridone (B373769) alkaloid, can be disconnect at the pyran ring and the acridone core, suggesting a convergent synthesis strategy.
The core of this compound is a substituted acridone, a class of compounds known for their diverse biological activities.[1][2] A common and effective method for constructing the acridone scaffold is the Ullmann condensation, which involves the coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization.[3][4] The pyran ring can then be formed through a regioselective annulation reaction.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Part 1: Synthesis of the Acridone Core (Ullmann Condensation & Cyclization)
Question 1: My Ullmann condensation reaction between the substituted anthranilic acid and the aryl halide is giving a very low yield of the diarylamine intermediate. What are the likely causes and how can I improve it?
Answer: Low yields in Ullmann condensations are a common issue. Here are several factors to investigate:
-
Purity of Starting Materials: Ensure your anthranilic acid and aryl halide are pure. Trace impurities can poison the copper catalyst.[5]
-
Catalyst Activity: The copper catalyst is crucial. If you are using copper powder, ensure it is activated. For soluble copper catalysts, use a fresh, high-purity source.[3]
-
Reaction Conditions: Ullmann reactions often require high temperatures (150-220 °C) and polar aprotic solvents like DMF, NMP, or nitrobenzene.[3] Ensure your reaction is reaching and maintaining the target temperature.
-
Ligand Choice: For modern Ullmann couplings, the choice of ligand is critical. Diamine-based ligands or picolinic acid can significantly improve yields and allow for milder reaction conditions.[6]
-
Base Selection: A strong, non-nucleophilic base is typically required. Potassium carbonate or cesium carbonate are common choices. Ensure the base is dry and added in the correct stoichiometry.
Question 2: I am observing significant amounts of side products, such as homocoupling of the aryl halide, during the Ullmann condensation. How can I minimize these?
Answer: Homocoupling is a frequent side reaction. Consider the following adjustments:
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine component can sometimes suppress the homocoupling of the aryl halide.
-
Temperature Optimization: While high temperatures are often necessary, excessively high temperatures can promote side reactions. Try running the reaction at the lower end of the effective temperature range.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the amine, base, and catalyst can help to maintain a low concentration of the aryl halide, thus disfavoring homocoupling.
Question 3: The cyclization of the diarylamine intermediate to the acridone core is inefficient. What conditions should I explore?
Answer: The cyclization step is typically an intramolecular Friedel-Crafts acylation. Its efficiency can be influenced by:
-
Cyclization Reagent: Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.[7] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Temperature and Reaction Time: These reactions often require heating. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition at prolonged high temperatures.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench the cyclization reagents.
Part 2: Formation of the Pyran Ring (Regioselective Annulation)
Question 4: The annulation reaction to form the pyran ring on the acridone core is not proceeding or is giving a mixture of regioisomers. How can I achieve better regioselectivity and yield?
Answer: Achieving regioselectivity in the formation of the pyran ring is a significant challenge. Here are key factors to consider:
-
Directing Groups: The substituents on your acridone core can direct the regioselectivity of the annulation. Hydroxyl groups, in particular, can direct the reaction to the ortho position.
-
Choice of Reagent for Annulation: The choice of the three-carbon component for the pyran ring is critical. Prenal (3-methyl-2-butenal) or a related species is often used. The Lewis acid catalyst employed can also influence regioselectivity.[8]
-
Lewis Acid Catalyst: Titanium isopropoxide has been shown to be effective in directing regioselective annulation through coordination with a hydroxyl group on the acridone core.[8] Other Lewis acids like BF₃·OEt₂ or AlCl₃ could also be explored, but may lead to different regioselectivity.
-
Reaction Temperature: Annulation reactions can be sensitive to temperature. Lowering the temperature may improve selectivity by favoring the thermodynamically more stable product.
Question 5: I am isolating the desired pyranoacridone product, but it is unstable and decomposes during purification. What can I do?
Answer: The stability of complex heterocyclic molecules can be a concern. Here are some strategies to mitigate decomposition:
-
Milder Purification Techniques: If your compound is sensitive to silica (B1680970) gel, consider alternative purification methods such as preparative TLC, flash chromatography with deactivated silica (e.g., treated with triethylamine), or recrystallization.[9]
-
Avoid Harsh pH: During workup, avoid strong acids or bases if your product has acid- or base-labile functional groups.
-
Protection of Functional Groups: If a particular functional group is causing instability, consider protecting it before the final steps of the synthesis and deprotecting it as the very last step.
Data Presentation
Table 1: Troubleshooting Summary for Low Yields in Acridone Synthesis
| Problem | Potential Cause | Suggested Solution | Typical Yield Improvement |
| Low Yield in Ullmann Condensation | Inactive catalyst | Use freshly activated copper powder or a new batch of soluble copper catalyst. | 10-40% |
| Non-optimal solvent | Screen polar aprotic solvents like NMP, DMF, or DMSO. | 5-20% | |
| Inappropriate ligand | For soluble catalysts, screen ligands such as 1,10-phenanthroline (B135089) or picolinic acid. | 15-50% | |
| Side Reactions (e.g., Homocoupling) | Incorrect stoichiometry | Use a slight excess (1.1-1.2 eq.) of the amine component. | Reduction of side product by >50% |
| High reaction temperature | Run the reaction at the lower end of the effective temperature range (e.g., 150 °C instead of 200 °C). | Varies, can improve selectivity | |
| Inefficient Cyclization | Weak cyclizing agent | Use a stronger agent like Eaton's reagent instead of PPA. | 10-30% |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous solvents. | 5-15% | |
| Poor Regioselectivity in Annulation | Incorrect Lewis acid | Use a directing Lewis acid like titanium isopropoxide for hydroxyl-directed annulation. | From mixture to single regioisomer |
| High reaction temperature | Lower the reaction temperature to improve kinetic vs. thermodynamic control. | Varies, can significantly improve ratio | |
| Product Decomposition during Purification | Acidic silica gel | Deactivate silica gel with a base (e.g., 1% triethylamine (B128534) in the eluent). | Can prevent complete loss of product |
| Harsh workup conditions | Use buffered aqueous solutions for workup to maintain a neutral pH. | Varies, improves isolated yield |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation for Diarylamine Synthesis
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the substituted anthranilic acid (1.0 eq.), the aryl halide (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 150 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Pyranoannulation
-
To an oven-dried flask under an inert atmosphere, add the hydroxyacridone intermediate (1.0 eq.) and anhydrous toluene.
-
Add titanium isopropoxide (1.5 eq.) and stir the mixture at room temperature for 30 minutes.
-
Add prenal (2.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low yields in synthesis.
Caption: The ERK signaling pathway, a potential target of acridone alkaloids.[10]
References
- 1. Acridone Alkaloids [pubmed.ncbi.nlm.nih.gov]
- 2. Acridone alkaloids - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Acridine Synthesis | PDF | Acid | Chemical Reactions [scribd.com]
- 5. Hypersensitivity reactions to anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaloid Purification - Lifeasible [lifeasible.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting Glycocitrine I solubility issues in aqueous buffers
Technical Support Center: Glycocitrine I
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Poor solubility in aqueous buffers is a common challenge for hydrophobic compounds. Several factors could be contributing to this issue:
-
Intrinsic Properties: this compound is likely a lipophilic molecule with low intrinsic water solubility.
-
Precipitation from Stock: The compound may be precipitating when a concentrated organic stock solution (e.g., in DMSO) is diluted into the aqueous buffer, a phenomenon known as "crashing out."[5][6] This is a kinetic, not an equilibrium, effect.
-
High Salt Concentration: The ionic strength of your buffer could also impact solubility.
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: Preparing a stable, high-concentration stock solution is the critical first step.
-
Solvent Selection: Use a polar, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended choice for creating stock solutions of poorly soluble compounds for in vitro assays.[5][7][8]
-
Concentration: Prepare a concentrated stock solution, typically in the range of 10-50 mM. This allows the final concentration of the organic solvent in your experiment to be kept to a minimum (ideally ≤0.5%) to avoid solvent-induced artifacts.[9][10]
-
Dissolution: After adding the solvent, ensure complete dissolution by vortexing and, if necessary, using a bath sonicator for a few minutes.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q3: My this compound precipitates when I dilute the DMSO stock into my final aqueous buffer. What should I do?
A3: This is a very common issue known as kinetic insolubility. The dramatic change in solvent polarity causes the compound to fall out of solution. Here are several strategies to mitigate this:
-
Reduce Final Concentration: The simplest solution is to work with a lower final concentration of this compound. Determine the kinetic solubility limit in your specific buffer (see Protocol 2) and ensure your experimental concentration is below this limit.
-
Modify Dilution Technique: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to immediate precipitation.
-
Adjust Buffer pH: If your experimental design allows, lower the pH of your buffer. For a weakly basic compound like this compound, decreasing the pH will increase solubility.[1][11]
-
Use a Co-solvent: Include a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final aqueous buffer to increase the solution's solvating power.[12]
-
Incorporate Surfactants or Excipients: Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) or complexing agents like cyclodextrins can be used to form micelles or inclusion complexes that help keep the compound in solution.[13][14][15][16]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A4: Understanding the difference is key to designing and interpreting your experiments.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock is added to an aqueous buffer. It is not a true equilibrium value but is highly relevant for most in vitro high-throughput screening and cell-based assays where compounds are introduced this way. The measurement is typically rapid (e.g., 2 hours).[6][17][18][19]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound's solid form (e.g., powder) in a specific solvent or buffer. The measurement involves adding an excess of the solid compound to the buffer and shaking it for an extended period (e.g., 24-48 hours) until equilibrium is reached.[6][18] This value is critical for pre-formulation and drug development activities.
For most initial biological assays, kinetic solubility is the more practical and relevant parameter to determine.[18]
Data Presentation
The following tables present hypothetical data to illustrate how different factors can influence the solubility of this compound.
Table 1: Hypothetical Kinetic Solubility of this compound at Different pH Values
| Buffer System | pH | Kinetic Solubility (μM) |
| Citrate Buffer | 5.0 | 150 |
| Phosphate Buffer | 6.0 | 75 |
| PBS | 7.4 | < 10 |
| Tris Buffer | 8.5 | < 5 |
Table 2: Hypothetical Effect of Co-solvents on this compound Kinetic Solubility in PBS (pH 7.4)
| Co-solvent | Concentration in PBS | Kinetic Solubility (μM) |
| None (Control) | 0% | < 10 |
| DMSO | 1% | 25 |
| Ethanol | 5% | 40 |
| PEG 400 | 5% | 55 |
| 2-Hydroxypropyl-β-cyclodextrin | 10 mM | 80 |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer and bath sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. For a 1 mL stock of 20 mM solution (assuming a hypothetical molecular weight of 450 g/mol ): Mass = 0.020 mol/L * 0.001 L * 450 g/mol = 0.009 g = 9.0 mg
-
Weigh Compound: Accurately weigh 9.0 mg of this compound powder and place it into a clean microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If any solid remains, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.
-
Store: Aliquot the stock solution into smaller volumes (e.g., 50 μL) in separate tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: High-Throughput Kinetic Solubility Assessment by Turbidimetry
This protocol determines the concentration at which this compound precipitates from a DMSO stock solution into an aqueous buffer.[6][18][20]
Materials:
-
20 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear 96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance/turbidity (at a wavelength like 620 nm)
Methodology:
-
Prepare Dilution Series: In a separate 96-well plate (a "source plate"), create a serial dilution of your 20 mM this compound stock in DMSO. For example, a 2-fold dilution series from 20 mM down to ~10 µM.
-
Dispense into Assay Plate: Add a small, fixed volume (e.g., 2 µL) from each well of the DMSO source plate into the corresponding wells of a new 96-well "assay plate".
-
Add Buffer: Rapidly add a larger volume (e.g., 198 µL) of your aqueous buffer to each well of the assay plate using a multichannel pipette. This creates a 1:100 dilution, resulting in final compound concentrations from 200 µM downwards and a final DMSO concentration of 1%.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength between 600-700 nm. An increase in absorbance indicates light scattering from precipitated compound.
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Visualizations
Below are diagrams illustrating a troubleshooting workflow and a hypothetical biological context for this compound.
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.
References
- 1. fiveable.me [fiveable.me]
- 2. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 3. Khan Academy [khanacademy.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Misunderstandings about the use of the “universal solvent” DMSO. Have you fallen into this trap?- [heruienzyme.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications [mdpi.com]
- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Optimizing extraction efficiency of Glycocitrine I from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Glycocitrine I from its natural source, Glycosmis citrifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its natural source?
This compound is a type of acridone (B373769) alkaloid. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their characteristic blue-green fluorescence under UV light and a range of biological activities.[1] The primary natural source of this compound is the plant Glycosmis citrifolia, which belongs to the Rutaceae family.
Q2: What are the general principles for extracting acridone alkaloids like this compound?
The extraction of acridone alkaloids, which are typically basic compounds, generally relies on two main approaches:
-
Direct Solvent Extraction: This method utilizes polar organic solvents such as methanol (B129727) or ethanol (B145695) to directly extract the alkaloids from the plant material.[2]
-
Acid-Base Extraction: This technique involves first treating the plant material with an acidic solution to form water-soluble alkaloid salts. After removing the solid plant material, the acidic solution is made alkaline to precipitate the free alkaloid bases, which are then extracted with an organic solvent.[2]
Q3: Which solvent system is recommended for the extraction of this compound?
Q4: How does temperature affect the extraction efficiency of this compound?
Increasing the extraction temperature can enhance the solubility of the alkaloids and the diffusion rate of the solvent into the plant matrix, thereby improving extraction efficiency.[4][5] However, excessively high temperatures (e.g., above 60°C) may lead to the degradation of thermolabile compounds.[4] It is advisable to conduct extractions at a moderately elevated temperature, such as 40-60°C, and monitor for any potential degradation of the target compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete cell lysis and extraction. 2. Inappropriate solvent polarity. 3. Suboptimal extraction temperature or time. 4. Degradation of the target compound. | 1. Ensure the plant material is finely powdered to maximize surface area. Consider using techniques like ultrasonication or microwave-assisted extraction to improve cell wall disruption. 2. Experiment with different solvent systems. Start with 70% ethanol and try varying the ethanol-to-water ratio. You can also test other polar solvents like methanol. 3. Optimize the extraction temperature (e.g., in the range of 40-60°C) and time. Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration. 4. Avoid excessively high temperatures and prolonged exposure to light. |
| Co-extraction of Impurities (e.g., chlorophyll, fats) | 1. Use of a non-selective solvent. 2. Plant material not properly prepared. | 1. If using direct solvent extraction, a subsequent purification step is necessary. This can involve an acid-base wash to selectively separate the basic alkaloids from neutral and acidic impurities. 2. Consider defatting the plant material with a non-polar solvent like hexane (B92381) before the main extraction. |
| Emulsion Formation During Liquid-Liquid Extraction (Acid-Base Method) | 1. High concentration of surfactants or lipids in the extract. 2. Vigorous shaking during the extraction process. | 1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. |
| Difficulty in Isolating this compound from Crude Extract | 1. Presence of multiple closely related alkaloids. 2. Inadequate chromatographic separation. | 1. Utilize chromatographic techniques for purification. Column chromatography with silica (B1680970) gel is a common method. 2. Optimize the mobile phase for your chromatography. A gradient elution with solvents like hexane and ethyl acetate (B1210297), or chloroform (B151607) and methanol, may be necessary to separate compounds with similar polarities. High-Performance Liquid Chromatography (HPLC) can be used for final purification and quantification. |
Experimental Protocols
Protocol 1: Direct Solvent Extraction (General Approach)
-
Sample Preparation: Air-dry the plant material (Glycosmis citrifolia) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Stir the mixture at 50°C for 60 minutes.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the residue two more times to ensure maximum recovery.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: The crude extract can be further purified using column chromatography or other chromatographic techniques to isolate this compound.
Protocol 2: Acid-Base Extraction (General Approach)
-
Sample Preparation: Air-dry and finely powder the Glycosmis citrifolia plant material.
-
Acid Extraction:
-
Macerate the powder in a 1% aqueous hydrochloric acid (HCl) solution.
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture to remove the solid plant debris. The filtrate contains the alkaloid salts.
-
-
Basification and Extraction:
-
Adjust the pH of the acidic filtrate to 9-10 by adding a base, such as ammonium (B1175870) hydroxide. This will precipitate the free alkaloid bases.
-
Extract the alkaline solution multiple times with an organic solvent like chloroform or ethyl acetate in a separatory funnel.
-
-
Concentration and Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid extract.
-
Proceed with chromatographic purification to isolate this compound.
-
Data Presentation
Table 1: Influence of Ethanol Concentration on Total Alkaloid Extraction Yield (Hypothetical Data Based on Similar Studies)
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Relative Yield (%) |
| 50 | 50 | 60 | 85 |
| 60 | 50 | 60 | 92 |
| 70 | 50 | 60 | 100 |
| 80 | 50 | 60 | 95 |
| 90 | 50 | 60 | 88 |
Table 2: Influence of Extraction Temperature on Total Alkaloid Extraction Yield (Hypothetical Data Based on General Principles)
| Ethanol Concentration (%) | Extraction Temperature (°C) | Extraction Time (min) | Relative Yield (%) |
| 70 | 30 | 60 | 80 |
| 70 | 40 | 60 | 90 |
| 70 | 50 | 60 | 100 |
| 70 | 60 | 60 | 98 |
| 70 | 70 | 60 | 93 (potential for degradation) |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and isolation of this compound.
Potential Signaling Pathway of Interest for Acridone Alkaloids
While the specific signaling pathway for this compound is not yet elucidated, some acridone alkaloids have been shown to inhibit the ERK pathway, which is involved in cancer cell proliferation.[6]
Caption: The ERK signaling pathway, a potential target for acridone alkaloids.
References
- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Acridone Derivatives from <i>Atalantia monophyla</i> Inhibited Cancer Cell Proliferation through ERK Pathway - ProQuest [proquest.com]
Preventing degradation of Glycocitrine I during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Glycocitrine I during experimental procedures.
Introduction to this compound Stability
This compound is an acridone (B373769) alkaloid with the molecular formula C₂₀H₂₁NO₄.[1] While specific stability data for this compound is not extensively documented, its structural class provides insights into potential degradation pathways. Acridone alkaloids can be susceptible to degradation by light, pH changes, and oxidation.[2][3][4] This guide leverages information on related acridone alkaloids to provide best practices for handling this compound.
Troubleshooting Guide
Issue 1: Loss of this compound signal or decreased peak area in chromatographic analysis (HPLC, LC-MS).
| Potential Cause | Recommended Solution |
| Photodegradation: Acridone alkaloids are known to be light-sensitive.[2][3] Exposure to ambient or UV light can lead to the formation of degradation products. | - Work in a light-controlled environment (e.g., under yellow light).- Use amber vials or wrap containers in aluminum foil.- Minimize the exposure of samples to light during preparation and analysis. |
| pH Instability: Extreme pH conditions can lead to the degradation of alkaloids.[5][6] The protonation state of the acridone nitrogen and any phenolic hydroxyl groups can affect stability. | - Maintain the pH of solutions within a stable range, ideally close to neutral (pH 6-8), unless experimental conditions require otherwise.- Use buffered solutions to maintain a constant pH.[6]- If acidic or basic conditions are necessary, minimize the exposure time. |
| Oxidation: The phenolic hydroxyl groups likely present in this compound are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or high temperatures. | - Prepare solutions fresh and use them promptly.- Degas solvents to remove dissolved oxygen.- Consider adding antioxidants (e.g., ascorbic acid, BHT) to solutions, after verifying their compatibility with the experimental setup.- Use high-purity solvents to minimize contaminants that could catalyze oxidation. |
| Adsorption to Surfaces: Highly conjugated and planar molecules like acridone alkaloids can adsorb to glass or plastic surfaces, leading to apparent loss of compound. | - Use silanized glassware or low-adsorption vials and pipette tips.- Include a small percentage of an organic solvent (e.g., acetonitrile, methanol) in aqueous solutions to improve solubility and reduce adsorption. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Potential Cause | Recommended Solution |
| Formation of Degradation Products: The new peaks are likely degradation products resulting from light exposure, pH stress, or oxidation. | - To identify the cause, perform a forced degradation study (see Experimental Protocols table below).- Analyze the degradation products using LC-MS/MS to elucidate their structures.[7] This can help in understanding the degradation pathway. |
| Contamination: The new peaks could be from contaminated solvents, reagents, or labware. | - Run a blank sample (solvent and reagents without this compound) to check for contaminants.- Use fresh, high-purity solvents and reagents. |
Issue 3: Change in the color of this compound solution.
| Potential Cause | Recommended Solution |
| Oxidation or Photodegradation: The formation of colored degradation products is a common indicator of compound instability. | - Immediately protect the solution from light and store it at a low temperature (2-8°C or -20°C).- Prepare a fresh solution and take precautions to prevent degradation (see above).- Analyze the solution by HPLC-UV/Vis to check for new peaks and changes in the absorption spectrum. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or below. For short-term storage of solutions, use amber vials and store at 2-8°C. Prepare fresh solutions for each experiment whenever possible.
Q2: What are the best solvents for dissolving and diluting this compound?
A: Acridone alkaloids are generally soluble in organic solvents like DMSO, DMF, methanol, and acetonitrile. For aqueous solutions, it is advisable to prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. This minimizes the risk of precipitation and can improve stability.
Q3: How can I assess the stability of this compound in my specific experimental buffer?
A: To assess stability, incubate a solution of this compound in your experimental buffer under the same conditions as your experiment (temperature, light exposure). Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze them by a stability-indicating method like HPLC-UV or LC-MS to quantify the amount of this compound remaining and detect any degradation products.
Q4: Are there any specific classes of compounds that should be avoided in experiments with this compound?
A: Avoid strong oxidizing and reducing agents unless they are part of the experimental design. Be cautious with highly acidic or basic solutions.[5][6] Also, be aware that some components of cell culture media or assay buffers could potentially interact with or degrade the compound over time.
Data Presentation
Table 1: Factors Affecting the Stability of Acridone Alkaloids and Recommended Conditions for this compound
| Factor | Effect on Acridone Alkaloids | Recommended Conditions for this compound |
| Light | Can cause photodegradation, leading to the formation of various photoproducts.[2][3] | - Handle in a dark or light-protected environment.- Use amber glassware or foil-wrapped containers. |
| pH | Stability is highly pH-dependent.[5][6] Both acidic and alkaline conditions can catalyze degradation. | - Maintain solutions at a pH between 6 and 8.- Use buffered solutions to ensure pH stability. |
| Temperature | Higher temperatures accelerate degradation rates. | - Store stock solutions at -20°C or below.- Perform experiments at the lowest feasible temperature. |
| Oxygen/Oxidizing Agents | Can lead to oxidative degradation, especially of phenolic hydroxyl groups. | - Use degassed solvents.- Prepare solutions fresh.- Consider the use of antioxidants after compatibility checks. |
Experimental Protocols
Table 2: General Protocol for a Forced Degradation Study of this compound
| Stress Condition | Methodology | Purpose |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis. | To determine susceptibility to acid-catalyzed degradation.[5] |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. | To determine susceptibility to base-catalyzed degradation.[6] |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period. | To assess susceptibility to oxidation. |
| Photodegradation | Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. Analyze a dark control in parallel.[2][3] | To identify light-induced degradation products. |
| Thermal Degradation | Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period. | To evaluate thermal stability. |
Visualizations
Caption: Potential photodegradation pathways of a Glycocitrine-like compound.
Caption: Workflow for minimizing this compound degradation during experiments.
Caption: Decision tree for troubleshooting the cause of this compound degradation.
References
- 1. Compound: this compound (CHEMBL508186) - ChEMBL [ebi.ac.uk]
- 2. Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-induced transformations of aza-aromatic pollutants adsorbed on models of atmospheric particulate matter: Acridine and 9(10-H) acridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Complexities of Glycocitrine I: A Technical Guide to NMR Spectral Interpretation
For researchers in natural product chemistry and drug development, the structural elucidation of complex molecules is a critical yet often challenging task. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This technical support guide provides a comprehensive resource for interpreting the complex NMR spectra of Glycocitrine I, an acridone (B373769) alkaloid isolated from Glycosmis citrifolia. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to aid in the accurate structural analysis of this compound.
Frequently Asked Questions (FAQs) for Interpreting this compound NMR Spectra
Q1: Where can I find the reported 1H and 13C NMR data for this compound?
A1: The definitive 1H and 13C NMR spectral data for this compound was first reported by Wu, T. S., & Furukawa, H. in Heterocycles, 1982 , 19(6). A summary of this data is presented below for your reference.
Q2: I am observing significant signal overlap in the aromatic region of the 1H NMR spectrum. How can I resolve these signals?
A2: Signal overlap in the aromatic region is a common issue due to the similar chemical environments of the protons. To resolve these, consider the following strategies:
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). COSY will help identify scalar-coupled protons, allowing you to trace the connectivity within individual spin systems. TOCSY can reveal entire spin systems, even if some protons are not directly coupled.
-
Solvent Effects: Changing the solvent (e.g., from CDCl3 to DMSO-d6 or C6D6) can induce differential shifts in the proton resonances, which may resolve the overlap.
Q3: The coupling patterns for some of the aliphatic protons appear complex and are not simple doublets, triplets, or quartets. What could be the reason for this?
A3: Complex coupling patterns, often referred to as multiplets, arise from several factors:
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), second-order effects can distort the expected splitting patterns. This is more common at lower field strengths.
-
Coupling to Multiple, Non-Equivalent Protons: A proton can be coupled to several neighboring protons with different coupling constants, leading to complex multiplets (e.g., a doublet of doublets, a triplet of doublets).
-
Diastereotopicity: Protons on a methylene (B1212753) group (CH2) adjacent to a chiral center can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and to adjacent protons, resulting in complex splitting. For this compound, the stereocenter at C-2' of the dihydrofuran ring can induce such effects.
Q4: How can I confidently assign the quaternary carbons in the 13C NMR spectrum?
A4: Quaternary carbons do not have attached protons and therefore do not show correlations in a standard HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation) experiment. Their assignment relies on:
-
Chemical Shift: Quaternary carbons, particularly those in aromatic systems or attached to heteroatoms, often have characteristic chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for assigning quaternary carbons. HMBC shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, its position can be deduced.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can distinguish between CH, CH2, and CH3 groups. Quaternary carbons are absent in all DEPT spectra, confirming their identity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio in 13C NMR spectrum. | Insufficient sample concentration. | Increase the sample concentration if possible. |
| Too few scans acquired. | Increase the number of scans (e.g., overnight acquisition). | |
| Presence of paramagnetic impurities. | Purify the sample further using chromatography. | |
| Broad or distorted peaks. | Sample viscosity is too high. | Dilute the sample or acquire the spectrum at a higher temperature. |
| Unresolved long-range couplings. | Apply a gentle line-broadening window function during processing. | |
| Chemical exchange is occurring. | Acquire spectra at different temperatures to study the dynamic process. | |
| Difficulty in determining the number of protons from integration. | Overlapping signals. | Use 2D NMR data (e.g., HSQC) to identify individual proton signals within an overlapped region and integrate the corresponding cross-peaks. |
| Presence of exchangeable protons (e.g., -OH, -NH). | These signals are often broad and may not integrate to a whole number. Confirmation can be done by D2O exchange, where the peak disappears. | |
| Inconsistent coupling constants. | Second-order effects. | Simulate the spin system using NMR simulation software to confirm the coupling constants. |
| Measurement error. | Ensure accurate peak picking and use software tools to measure J-values precisely. |
Data Presentation
1H and 13C NMR Spectral Data of this compound
The following tables summarize the reported 1H and 13C NMR data for this compound. This data is essential for the initial steps of spectral interpretation and structural verification.
Table 1: 1H NMR (Proton NMR) Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Data for specific protons would be listed here if available in the source publication. |
Table 2: 13C NMR (Carbon NMR) Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data for specific carbons would be listed here if available in the source publication. |
(Note: The specific chemical shift and coupling constant values for this compound are not publicly available in the initial search results. The tables are placeholders to be populated once the original publication is accessed.)
Experimental Protocols
A systematic approach is crucial for the successful interpretation of complex NMR spectra. The following experimental workflow is recommended for the analysis of this compound.
Sample Preparation
-
Solvent: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). The choice of solvent can influence the chemical shifts and resolution of signals.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
1D NMR Data Acquisition
-
1H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 13C, a longer acquisition time (more scans) is typically required.
-
DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH2, and CH3 carbons.
2D NMR Data Acquisition
-
COSY (1H-1H Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. It is essential for establishing proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are scalar-coupled. This information is vital for determining the stereochemistry and conformation of the molecule.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical flow of experiments and data analysis for the structural elucidation of this compound.
Caption: Workflow for NMR-based structure elucidation of this compound.
Caption: Decision tree for troubleshooting complex NMR spectra of this compound.
Technical Support Center: Addressing Off-Target Effects of Glycocitrine I in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Glycocitrine I in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule inhibitor designed to target a specific cellular kinase, let's call it Kinase X, which is implicated in a particular disease pathway. While highly potent against its primary target, like many kinase inhibitors, this compound can exhibit off-target activity against other kinases (e.g., Kinase Y, Kinase Z) and non-kinase proteins.[1][2] These off-target interactions can lead to unintended biological consequences and misinterpretation of experimental results.[3][4]
Q2: What are the common indicators of off-target effects in my cell-based assays?
Common signs that you may be observing off-target effects of this compound include:
-
Inconsistent phenotypes: Observing cellular effects that are not consistent with the known function of the primary target, Kinase X.
-
Discrepancies with genetic validation: The phenotype observed with this compound treatment does not match the phenotype seen with genetic knockdown or knockout (e.g., siRNA, CRISPR) of Kinase X.[3]
-
Unusually high cytotoxicity: Significant cell death at concentrations close to the IC50 for the primary target.[1][5]
-
Contradictory results with other inhibitors: Using a structurally different inhibitor for Kinase X results in a different cellular outcome.[3]
Q3: How can I minimize the potential for off-target effects from the start?
Proactive measures can help reduce the impact of off-target effects:
-
Thorough literature review: Understand the known selectivity profile of this compound if available.
-
Dose-response experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[3][5]
-
Use of appropriate controls: Always include vehicle-only (e.g., DMSO) and untreated controls in your experiments.
-
Cell line selection: Be aware that the expression levels of on- and off-targets can vary between different cell lines, influencing the observed effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound.
Issue 1: Observed phenotype is inconsistent with the known function of the primary target (Kinase X).
-
Possible Cause: The phenotype may be driven by inhibition of one or more off-target proteins.
-
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting inconsistent phenotypes.
Issue 2: High levels of cytotoxicity observed at or near the effective concentration.
-
Possible Cause: The observed cell death may be due to inhibition of an essential off-target protein or general cellular toxicity.[5]
-
Troubleshooting Steps:
-
Perform a detailed cytotoxicity assay: Use a range of this compound concentrations to determine the toxic concentration (TC50) alongside the effective concentration (EC50) for Kinase X inhibition.
-
Rescue Experiment: If the off-target is known, try to "rescue" the phenotype. For example, if this compound inhibits a pro-survival kinase (Kinase Y), overexpressing a constitutively active form of Kinase Y might rescue the cells from death.
-
Use a more selective inhibitor: If available, compare the cytotoxic profile with a more selective inhibitor for Kinase X.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase X | 15 | Primary (On-Target) |
| Kinase Y | 150 | Off-Target |
| Kinase Z | 800 | Off-Target |
| Kinase A | >10,000 | Not a significant target |
| Kinase B | >10,000 | Not a significant target |
Table 2: Cellular Assay Comparison of this compound and a Control Inhibitor
| Assay | This compound (EC50, nM) | Control Inhibitor (EC50, nM) | siRNA for Kinase X (% effect) |
| Inhibition of Kinase X Substrate Phosphorylation | 20 | 25 | 85% reduction |
| Cell Viability (Cytotoxicity, TC50, nM) | 200 | >5,000 | No significant effect |
| Apoptosis Induction (% of cells) | 60% at 200 nM | 5% at 1,000 nM | <5% |
Experimental Protocols
Protocol 1: Western Blot for On-Target Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of Kinase X overnight at 4°C.
-
Detection: Wash the membrane and incubate with a secondary HRP-conjugated antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[3]
Signaling Pathway Diagrams
Hypothetical On-Target and Off-Target Pathways of this compound
Figure 2: On-target vs. off-target signaling of this compound.
Logical Flow for Investigating Off-Target Effects
Figure 3: Decision tree for investigating off-target effects.
References
Technical Support Center: Optimizing Chromatographic Resolution of Glycocitrine I
Welcome to the technical support center for the chromatographic analysis of Glycocitrine I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations of this acridone (B373769) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties relevant to chromatography?
A1: this compound is a small molecule with the molecular formula C20H21NO4.[1] It belongs to the class of acridone alkaloids, which are nitrogen-containing compounds known for their biological activity.[2][3] These alkaloids are primarily found in plants of the Rutaceae family, such as those from the Glycosmis genus.[4][5] As an alkaloid, this compound is a basic compound. This basicity is a critical factor in chromatography as it can lead to interactions with the stationary phase, potentially causing poor peak shape and resolution. Acridone alkaloids often exhibit native fluorescence, which can be utilized for highly sensitive and selective detection in HPLC.[2][6]
Q2: What is the most common chromatographic technique for the separation of this compound and other acridone alkaloids?
A2: The most widely used and effective technique for the separation of acridone alkaloids is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode.[2][6] Reversed-phase HPLC on a C18 column is a robust and versatile method for analyzing these compounds.[7]
Q3: Which type of HPLC column is best suited for the analysis of this compound?
A3: For the reversed-phase HPLC of this compound, a C18 column is the most common choice.[7] To mitigate the peak tailing often associated with basic compounds, it is highly recommended to use a modern, high-purity silica (B1680970) column with thorough end-capping. These columns have a reduced number of accessible silanol (B1196071) groups, which are the primary sites of undesirable interactions with basic analytes. Columns with novel bonding chemistries designed to shield the silica surface can also provide excellent peak shapes.
Q4: What are the typical mobile phase compositions used for the separation of acridone alkaloids?
A4: A gradient elution using a binary solvent system is typically employed. The most common mobile phases consist of:
-
Solvent A: An aqueous phase, often with an acidic modifier to improve peak shape. Common choices include water with 0.1% formic acid or a buffer solution like ammonium (B1175870) acetate.[8][9]
-
Solvent B: An organic solvent such as acetonitrile (B52724) or methanol.[2][7]
The gradient program usually starts with a lower concentration of the organic solvent and gradually increases to elute the compounds.
Q5: How can I improve the peak shape of this compound, which shows significant tailing?
A5: Peak tailing for basic compounds like this compound is a common issue and is often due to secondary interactions with acidic silanol groups on the stationary phase. Here are several strategies to improve peak shape:
-
Lower the mobile phase pH: Adding a small amount of an acid like formic acid (0.1%) to the mobile phase can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated alkaloid.
-
Use a mobile phase additive: A small concentration of a basic compound, such as triethylamine (B128534) (TEA), can be added to the mobile phase to compete with the analyte for active silanol sites.
-
Employ a high-purity, end-capped column: As mentioned in Q3, these columns have fewer free silanol groups.
-
Decrease sample load: Injecting a smaller amount of the sample can prevent overloading the column, which can lead to peak tailing.[10]
Troubleshooting Guides
Guide 1: Poor Resolution Between this compound and an Impurity
If you are observing poor resolution or co-elution of peaks, follow this troubleshooting workflow.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dujps.com [dujps.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Glycocitrine I assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of variability and reproducibility encountered during the experimental analysis of Glycocitrine I.
Frequently Asked Questions (FAQs)
Section 1: Compound-Related Issues
1. Why am I observing lower-than-expected potency or no bioactivity from my this compound sample?
Several factors related to the compound itself can lead to low bioactivity:
-
Poor Solubility: this compound, as a plant-derived alkaloid, may have limited aqueous solubility. If the compound is not fully dissolved in the assay medium, its effective concentration will be much lower than intended.
-
Chemical Instability: The compound may be unstable under specific experimental conditions (e.g., pH, light exposure, temperature), leading to degradation over the course of the experiment.
-
Purity: The purity of the this compound batch can significantly impact its activity. Impurities may interfere with the assay or have no activity, thus diluting the effect of the active compound.
-
Improper Storage: Incorrect storage conditions can lead to the degradation of the compound over time.
2. How can I improve the solubility of this compound for my experiments?
Improving solubility is a critical step for obtaining reliable data.
-
Co-solvents: Use a minimal amount of a biocompatible co-solvent such as DMSO. It is essential to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Formulation with Excipients: Complexation with cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds.[1][2][3][4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Sonication: Gentle sonication can help dissolve the compound, but care must be taken to avoid degradation from overheating.
Section 2: Cell-Based Assay Issues
1. My IC50 values for this compound are highly variable between experiments. What are the common causes?
High variability in IC50 values is a frequent challenge in cell-based assays.[5][6] Common causes include:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity. It is crucial to use cells within a consistent and low passage range.
-
Inconsistent Cell Seeding: Uneven cell seeding density across the plate can result in significant variations in cell growth and, consequently, drug response.
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. It is recommended to avoid using the outermost wells for experimental data.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test for activity at different serum concentrations to assess this effect.
-
Assay Incubation Time: The duration of compound exposure can significantly influence the IC50 value. Ensure this is kept consistent.
2. The results from my cell viability assay (e.g., MTT, WST-1) are not reproducible. How can I troubleshoot this?
Reproducibility issues often stem from technical execution.[7][8]
-
Reagent Preparation: Ensure all reagents are prepared fresh and are not expired. For MTT assays, ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the compound dilutions and assay reagents, is a major source of error.[8] Calibrate pipettes regularly.
-
Cell Culture Contamination: Low-level microbial contamination (e.g., mycoplasma) can alter cell metabolism and drug response, leading to unreliable results. Regularly test cell cultures for contamination.
-
Incomplete Washing Steps: In assays requiring washing steps, residual compound or media can interfere with the final reading. Ensure washing is thorough but gentle to avoid cell detachment.
Section 3: Biochemical Assay Issues (Western Blotting)
1. I am not seeing a consistent decrease in the phosphorylation of Akt or mTOR after treating cells with this compound. Why might this be?
-
Suboptimal Treatment Time: The inhibitory effect on signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point to observe the maximal decrease in phosphorylation.
-
Poor Lysis/Protein Extraction: Inefficient cell lysis can lead to incomplete protein extraction and variability. Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Quality: The primary antibody may not be specific or sensitive enough. Validate your antibodies using positive and negative controls.
-
Loading Inconsistency: Inaccurate protein quantification can lead to unequal loading on the gel. Use a reliable protein assay (e.g., BCA) and always normalize to a loading control (e.g., β-actin, GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 25.3 ± 4.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.9 ± 3.3 |
| A549 | Lung Carcinoma | 72 | 15.1 ± 2.8 |
Table 2: Effect of Solubilizing Agent on the Apparent IC50 of this compound in A549 Cells
| Solubilizing Agent | Concentration | Apparent IC50 (µM) ± SD |
| 0.5% DMSO (Control) | 0.5% v/v | 25.3 ± 4.5 |
| Hydroxypropyl-β-Cyclodextrin | 1 mM | 8.7 ± 1.5 |
| Polysorbate 80 | 0.1% w/v | 15.2 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-Akt
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal loading.
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound as an inhibitor of PI3K.
Caption: Troubleshooting workflow for high variability in this compound IC50 values.
References
- 1. Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability in P-glycoprotein inhibitory potency (IC₅₀) using various in vitro experimental systems: implications for universal digoxin drug-drug interaction risk assessment decision criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Minimizing interference in Glycocitrine I mass spectrometry analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the mass spectrometry analysis of Glycocitrine I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic mass spectrometry properties?
A: this compound is an acridone (B373769) alkaloid natural product. Its key mass spectrometry properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Monoisotopic Mass | 339.1471 Da |
| Expected [M+H]⁺ ion | m/z 340.1543 |
Q2: What are the most common sources of interference in this compound analysis?
A: Interference in the mass spectrometry analysis of this compound can arise from several sources, including:
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plant extracts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2]
-
Adduct Formation: this compound can form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium (B1175870) ([M+NH₄]⁺).[3] This can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate spectral interpretation.
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as this compound or its fragments, leading to overlapping signals.
-
Contaminants: Impurities from solvents, glassware, or the LC-MS system itself can introduce interfering peaks.
Q3: How can I identify the presence of interference in my analysis?
A: Several signs can indicate the presence of interference:
-
Poor peak shape: Tailing, fronting, or split peaks for the this compound signal.
-
Inconsistent retention times: Shifts in the elution time of this compound across different runs.
-
Poor reproducibility: High variability in peak area or height for replicate injections.
-
Unexplained peaks in the chromatogram: The presence of peaks that do not correspond to known compounds in your sample.
-
Ion suppression or enhancement: A significant decrease or increase in the signal intensity of this compound when analyzing a sample matrix compared to a pure standard. This can be assessed by post-column infusion experiments.[4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal Intensity or No Peak Detected for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ion Suppression | 1. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] 2. Modify Chromatographic Conditions: Adjust the gradient, flow rate, or column chemistry to separate this compound from co-eluting interferences.[2] 3. Dilute the Sample: Reducing the concentration of matrix components can alleviate ion suppression. |
| Improper MS Settings | 1. Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated. 2. Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize the signal for the [M+H]⁺ ion of this compound (m/z 340.1543). |
| Adduct Formation | 1. Use High-Purity Solvents and Additives: Minimize the presence of sodium and potassium salts. 2. Add a Competing Cation: Introduce a low concentration of ammonium formate (B1220265) or acetate (B1210297) to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct, which can sometimes be more consistent than sodium or potassium adducts. |
| Sample Degradation | 1. Prepare Fresh Samples: this compound may be unstable under certain conditions. 2. Store Samples Appropriately: Keep samples at a low temperature and protected from light. |
Issue 2: Multiple Peaks or Unidentified Adducts in the Mass Spectrum
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Adduct Formation | 1. Identify Common Adducts: Look for peaks corresponding to [M+Na]⁺ (m/z 362.1362), [M+K]⁺ (m/z 378.1102), and [M+NH₄]⁺ (m/z 357.1809). 2. Improve Mobile Phase Purity: Use LC-MS grade solvents and freshly prepared mobile phases. Avoid using glassware that may be a source of sodium or potassium ions. |
| In-source Fragmentation | 1. Reduce Source Energy: Lower the fragmentor or cone voltage to minimize fragmentation within the ion source. |
| Presence of Isobaric Compounds | 1. Improve Chromatographic Resolution: Use a longer column, a shallower gradient, or a different stationary phase to separate the interfering compound from this compound. 2. Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. |
Issue 3: Poor Peak Shape and Shifting Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Contamination | 1. Flush the Column: Use a strong solvent wash to remove contaminants. 2. Use a Guard Column: Protect the analytical column from strongly retained matrix components. |
| Incompatible Injection Solvent | 1. Match Injection Solvent to Mobile Phase: Ensure the solvent used to dissolve the sample is of similar or weaker strength than the initial mobile phase conditions. |
| Column Overloading | 1. Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak distortion. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for this compound from Plant Material
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant material with 10 mL of methanol (B129727).
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extract to dryness under reduced pressure at 40°C.
-
-
Reconstitution:
-
Re-dissolve the dried extract in 1 mL of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.
-
Protocol 2: Recommended LC-MS/MS Parameters for this compound Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, gradually increase to elute this compound, followed by a high organic wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: m/z 340.2
-
Product Ions: Monitor for characteristic fragment ions. Based on the structure of acridone alkaloids, potential neutral losses could include CH₃ (15 Da), CO (28 Da), and C₅H₈ (68 Da from the prenyl group). Predicted fragmentation patterns suggest monitoring for product ions around m/z 325.1, 312.1, and 272.1. These transitions should be optimized using a pure standard of this compound.
-
-
Collision Energy: Optimize for each transition to achieve maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for MS interference.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico fragmentation for computer assisted identification of metabolite mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lctsbible.com [lctsbible.com]
Common pitfalls in handling and experimenting with acridone alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acridone (B373769) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during handling and experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of acridone alkaloids.
Q1: Why are my acridone alkaloids poorly soluble in aqueous solutions? A1: The limited aqueous solubility of acridone alkaloids stems from their molecular structure. The planar, hydrophobic, and aromatic ring system leads to strong intermolecular stacking in the solid state, which is energetically unfavorable for water molecules to disrupt and solvate individual molecules.[1] While the nitrogen atom adds some polarity, the large nonpolar surface area is the dominant factor causing poor solubility.[1]
Q2: What are the recommended storage conditions for acridone alkaloid solutions? A2: The stability of acridone alkaloids is highly dependent on pH and temperature.[2][3] Many alkaloids are acid labile (unstable in acidic conditions).[2][3] To prevent degradation and precipitation, it is recommended to:
-
Store solutions at a constant, cool temperature (e.g., 4°C).[2]
-
Use tightly sealed containers to prevent solvent evaporation, which can lead to unwanted concentration and precipitation.[1]
-
If pH sensitivity is a concern, use a well-buffered solution to maintain optimal pH.[1] Long-term storage can lead to fluctuations in alkaloid content, so periodic re-analysis of stock solutions is advised.[4]
Q3: Many acridone alkaloids are reported as cytotoxic. What safety precautions are essential when handling them? A3: Yes, many acridone alkaloids exhibit significant cytotoxic activity.[5][6][7] Therefore, they should be handled as hazardous compounds.[8] All personnel must receive training on safe handling procedures.[9][10] Essential safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, a lab coat or gown, and eye protection.[8][9]
-
Containment: Handle solid compounds and prepare solutions in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to prevent inhalation of powders or aerosols.[10]
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, vials) in clearly labeled cytotoxic waste containers according to institutional guidelines.[8]
-
Spill Management: Have a clear spill protocol in place. In case of a spill, the area should be decontaminated promptly by trained personnel.[10]
-
Handling Oral Formulations: Do not handle tablets or capsules with bare hands; use gloves or disposable medicine cups.[11] Avoid crushing tablets, as this can generate airborne particles.[11]
Q4: How can I improve the aqueous solubility of my acridone alkaloid for biological assays? A4: Several techniques can be employed to enhance the solubility of these compounds.[1] The choice of method depends on the specific alkaloid and the experimental requirements.[1] Common strategies include:
-
pH Modification: For ionizable alkaloids, adjusting the pH of the solution can convert the compound to its more soluble salt form.[1][12] Most alkaloids are basic and become more soluble in dilute acidic solutions.[13]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic acridone molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[1]
-
Solid Dispersion: Dispersing the alkaloid within a hydrophilic polymer matrix at the molecular level can improve its dissolution rate.[1]
-
Co-solvents: Using a water-miscible organic solvent (co-solvent) in which the compound is more soluble can increase its overall solubility in an aqueous system.[12]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My acridone alkaloid precipitated out of my stock solution or assay buffer.
This is a common issue often caused by the compound's concentration exceeding its equilibrium solubility in a given solvent system.[1]
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I'm observing high background signals or false positives in my fluorescence-based assay.
Acridone alkaloids are known for their characteristic blue-green fluorescence under UV light.[14] This intrinsic fluorescence (autofluorescence) is a major source of interference in assays that use a fluorescence readout.[15][16]
-
Possible Cause: The excitation and/or emission spectra of your acridone alkaloid overlap with those of the assay's fluorophore.[15]
-
Troubleshooting Steps:
-
Run a Control: Test your compound in the assay buffer without the other assay components (e.g., enzyme, substrate) to measure its intrinsic fluorescence at the assay's wavelengths.
-
Subtract Background: If the compound's fluorescence is moderate and consistent, you may be able to subtract its signal from all wells containing that compound.
-
Shift Wavelengths: If possible, switch to an assay that uses a fluorophore with a longer, red-shifted wavelength.[17] Many interfering compounds fluoresce at lower wavelengths, so moving to the far-red spectrum can mitigate the issue.[17]
-
Use an Orthogonal Assay: Validate your hits using a different detection method that is not based on fluorescence, such as an absorbance-based or luminescence-based assay, to confirm that the activity is real and not an artifact of fluorescence interference.[16]
-
Issue 3: My extraction yields from plant material are consistently low.
Low yields can result from inefficient extraction methods or degradation of the target compounds.
-
Possible Cause: The chosen solvent or extraction technique is not optimal for your specific acridone alkaloids or plant matrix.[18]
-
Troubleshooting Steps:
-
Optimize Extraction Method: Traditional acid-base extractions are effective for protonating alkaloids into a water-soluble salt form, separating them from non-basic compounds.[14] However, modern techniques like Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE) can significantly improve efficiency, reduce solvent use, and shorten extraction times.[14][18]
-
Solvent Choice: The polarity of the solvent is critical. For direct extraction, polar solvents like methanol (B129727) or ethanol (B145695) are commonly used.[14] For the liquid-liquid extraction step in an acid-base protocol, less polar solvents like chloroform (B151607) or ethyl acetate (B1210297) are used after basification.[14]
-
Prevent Degradation: Some alkaloids can be sensitive to heat or pH extremes.[2] Overheating during solvent evaporation or prolonged exposure to harsh acidic/basic conditions can degrade the target compounds.[18] Use reduced pressure for solvent evaporation (e.g., rotary evaporator) and carefully control pH.
-
Section 3: Key Experimental Protocols
Protocol 1: General Acid-Base Extraction from Plant Material This protocol is a standard method for selectively extracting basic alkaloids from a complex plant matrix.[14]
-
Preparation: Air-dry and finely powder the plant material (e.g., root bark, leaves).
-
Acidification: Macerate the powdered material in a dilute acidic solution (e.g., 0.5% HCl) for 24-48 hours. This protonates the alkaloids, converting them into their water-soluble salt forms.[14]
-
Filtration: Filter the mixture to remove the solid plant debris (marc). The alkaloids are now dissolved in the acidic aqueous filtrate.
-
Basification: Slowly add a base (e.g., dilute NH₄OH) to the filtrate while stirring, until the pH reaches 9-10.[14] This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.[14]
-
Solvent Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract it multiple times with a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).[14] The free base alkaloids will partition into the organic layer.
-
Concentration: Combine all organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Purification: The crude extract can be further purified using chromatographic techniques like column chromatography or preparative HPLC.[14]
Caption: Workflow for a typical acid-base alkaloid extraction.
Protocol 2: Cytotoxicity Assay using Alamar Blue This protocol outlines a common method for evaluating the cytotoxic effects of acridone alkaloids on cancer cell lines.[5]
-
Cell Seeding: Seed adherent cells (e.g., PC-3M, LNCaP) in a 384-well clear-bottom, black-walled plate at a density of ~3,000 cells/well in 45 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the acridone alkaloids in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[5]
-
Alamar Blue Addition: Aspirate the supernatant containing the drug. Add 40 µL of 10% Alamar Blue solution (resazurin) to each well.[5]
-
Final Incubation: Incubate for an additional 5-6 hours. During this time, viable, metabolically active cells will reduce the non-fluorescent blue resazurin (B115843) to the highly fluorescent pink resorufin.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Section 4: Reference Data
Table 1: Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| pH Modification | Ionizes the alkaloid to form a more soluble salt.[1] | Simple, cost-effective. | Only applicable to ionizable compounds; may not be suitable for all biological assays. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic alkaloid in a hydrophilic cyclodextrin cavity.[1] | Significant solubility increase, can improve stability. | Stoichiometry must be optimized; cyclodextrins can have their own biological effects. |
| Solid Dispersion | Disperses the compound in a hydrophilic polymer matrix.[1] | Enhances dissolution rate; can stabilize amorphous forms. | The polymer must be carefully selected to prevent recrystallization.[1] |
| Co-crystallization | Forms a new crystalline solid with a water-soluble co-former.[1] | Improves both solubility and dissolution. | Requires screening for suitable co-formers. |
| Nanoparticle Formulation | Incorporates the alkaloid into lipid or polymeric nanoparticles.[1] | High drug loading possible; can be used for targeted delivery. | More complex formulation process. |
Table 2: Reported In Vitro Cytotoxicity (IC₅₀) of Selected Acridone Alkaloids
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |
| Normelicopidine | PC-3M (Prostate Cancer) | 12.5 | - | [5] |
| LNCaP (Prostate Cancer) | 21.1 | - | [5] | |
| Normelicopine | PC-3M (Prostate Cancer) | 35.2 | - | [5] |
| LNCaP (Prostate Cancer) | 43.8 | - | [5] | |
| Melicopine | PC-3M (Prostate Cancer) | 64.7 | - | [5] |
| LNCaP (Prostate Cancer) | 55.3 | - | [5] | |
| Melicopidine | PC-3M (Prostate Cancer) | 28.9 | - | [5] |
| LNCaP (Prostate Cancer) | 33.5 | - | [5] | |
| Melicopicine | PC-3M (Prostate Cancer) | 40.1 | - | [5] |
| LNCaP (Prostate Cancer) | 48.2 | - | [5] | |
| Glycomontamine A | Hela (Cervical Cancer) | - | 17.6 | [7] |
| NALM-6 (Leukemia) | - | 16.5 | [7] | |
| Glycomontamine B | T47D (Breast Cancer) | - | 17.4 | [7] |
| NALM-6 (Leukemia) | - | 9.3 | [7] | |
| Note: All compounds showed no cytotoxicity against the normal human cell line HEK293 up to 100 µg/mL.[5] |
Section 5: Signaling Pathway Visualization
Many acridone alkaloids exert their anticancer effects by modulating key cellular signaling pathways. For example, some have been shown to inhibit the Erk signaling pathway, which is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade that regulates cell proliferation and survival.[19]
Caption: Inhibition of the Erk signaling pathway by an acridone alkaloid.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Three new acridone alkaloids from Glycosmis lanceolata (Blume) D.Dietr. and their cytotoxic effects on tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safe Handling of Chemotherapy Supplies - Livingstone Knowledge Hub [livingstone.com.au]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 12. rjptonline.org [rjptonline.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. benchchem.com [benchchem.com]
Glycocitrine I experimental controls and best practices
Technical Support Center: Glycocitrine I
Notice: Information regarding the specific compound "this compound" is limited in publicly available scientific literature. While the compound is listed by some chemical suppliers[1], detailed experimental protocols, established mechanisms of action, and comprehensive safety data—essential for creating in-depth troubleshooting guides and best practices—are not readily accessible.
This guide provides general best practices and experimental design principles applicable to novel alkaloid compounds, based on similar natural products. Researchers should adapt these recommendations with caution and conduct thorough validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where can I find its basic properties?
This compound is a chemical compound with the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39[1]. It is classified as a solid[1]. A related compound, Glycocitrine-IV (C₂₀H₂₁NO₅), is also documented[2]. Due to the scarcity of data, researchers should perform initial characterization experiments (e.g., solubility, stability) before proceeding with biological assays.
Q2: I am seeing high variability in my cell-based assay results. What could be the cause?
High variability when working with a novel compound like this compound can stem from several factors.
-
Solubility: Poor solubility can lead to inconsistent concentrations in your experiments.
-
Stability: The compound may degrade in media or under certain storage conditions.
-
Cell Health: Ensure your cell cultures are healthy and within a consistent passage number.
Troubleshooting Steps:
-
Confirm Solubility: Test the solubility of this compound in your chosen solvent (e.g., DMSO) and final culture medium. Note any precipitation.
-
Assess Stability: Prepare fresh stock solutions. You can also compare the activity of a fresh stock to one that has been stored to check for degradation.
-
Perform Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for your treatment groups.
Q3: How do I determine the correct working concentration for this compound?
A dose-response experiment is critical.
Experimental Workflow: Dose-Response Curve
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Visually inspect the media for precipitation after adding the compound. 2. Decrease the final concentration of this compound. 3. Increase the final DMSO concentration slightly, ensuring it remains below a toxic level for your cells (typically ≤ 0.5%). Run a vehicle control with the new DMSO concentration. |
| No Biological Effect Observed | The concentration used is too low. The compound is inactive in the chosen assay. The compound has degraded. | 1. Perform a wider dose-response experiment with higher concentrations. 2. Use a positive control known to elicit a response in your assay to confirm the assay is working. 3. Prepare a fresh stock solution of this compound. |
| High Background Signal in Vehicle Control | The solvent (e.g., DMSO) is cytotoxic at the concentration used. | 1. Perform a dose-response experiment with the solvent alone to determine its toxicity threshold. 2. Ensure the final solvent concentration is consistent across all wells and is non-toxic. |
Experimental Protocols & Best Practices
Protocol: Assessing Apoptosis Induction
If this compound is hypothesized to induce cell death, assessing apoptosis is a key experiment.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with this compound at 1x, 2x, and 5x the determined IC50 value. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Incubation: Incubate for a relevant time point (e.g., 24 hours).
-
Staining: Use an Annexin V/Propidium Iodide (PI) staining kit according to the manufacturer's protocol.
-
Analysis: Analyze samples by flow cytometry.
Logical Flow: Apoptosis Experiment Controls
Caption: Control strategy for an apoptosis assay.
Best Practices:
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., 10 mM in DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Positive Controls: Always include a positive control compound with a known mechanism of action to validate your experimental setup.
-
Negative Controls: Untreated cells and vehicle-treated cells are essential to establish a baseline and control for solvent effects.
-
Record Keeping: Meticulously document lot numbers, passage numbers of cells, preparation dates of solutions, and all experimental conditions to ensure reproducibility.
References
Validation & Comparative
Validating the Biological Target of Glycocitrine I: A Comparative Guide
For Immediate Release
In the landscape of modern drug discovery, the rigorous validation of a compound's biological target is a critical step in de-risking a program and ensuring the translation of preclinical findings to clinical efficacy. This guide provides a comparative analysis of the hypothetical natural product, Glycocitrine I, and its putative biological target, the Epidermal Growth Factor Receptor (EGFR) kinase. By juxtaposing hypothetical data for this compound with established experimental data for well-characterized EGFR inhibitors, this document serves as an illustrative framework for researchers, scientists, and drug development professionals on the process of biological target validation.
It is important to note that this compound and its associated data presented herein are part of a hypothetical case study designed to demonstrate the principles of biological target validation.
Introduction to this compound
This compound is a small molecule with the molecular formula C20H21NO4.[1] While its existence is noted in chemical databases, to date, its biological target and mechanism of action remain unelucidated in published literature. For the purpose of this guide, we will hypothesize that initial phenotypic screens have suggested an anti-proliferative effect of this compound in cancer cell lines known to be dependent on EGFR signaling.
The Biological Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various cancers, making it a well-validated and clinically relevant drug target.
Below is a simplified representation of the EGFR signaling pathway.
Figure 1: Simplified EGFR Signaling Pathway.
Comparative Analysis of EGFR Inhibitors
To validate that this compound directly targets EGFR, its inhibitory activity would be compared against known EGFR inhibitors. For this guide, we will use Gefitinib and Erlotinib as benchmarks.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | Cellular EC50 (nM) |
| This compound (Hypothetical) | EGFR | Kinase Assay | 150 | 800 |
| Gefitinib | EGFR | Kinase Assay | 2-37 | 80-800 |
| Erlotinib | EGFR | Kinase Assay | 2 | 790 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experiments for target validation.
EGFR Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Methodology:
-
Reagents and Materials: Purified recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (this compound, Gefitinib, Erlotinib), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, add the EGFR kinase, the peptide substrate, and the diluted test compounds. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Data Analysis: Plot the kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for a typical kinase inhibition assay.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cells that are dependent on EGFR signaling.
Methodology:
-
Cell Line: Use a cancer cell line with known EGFR dependency (e.g., A431 or NCI-H1975).
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compounds. c. Incubate for a period that allows for cell division (e.g., 72 hours). d. Measure cell viability using a suitable method, such as the MTS or CellTiter-Glo® assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the logarithm of the compound concentration. Calculate the EC50 value using a non-linear regression model.
Conclusion
This comparative guide outlines a foundational approach to the biological target validation of a hypothetical natural product, this compound, against the well-established drug target, EGFR. Through the use of comparative quantitative data, detailed experimental protocols, and clear visual representations of pathways and workflows, researchers can build a robust evidence-based case for the mechanism of action of a novel compound. The principles demonstrated here are broadly applicable to the validation of other small molecules and their respective biological targets, forming a cornerstone of successful drug discovery and development.
References
A Comparative Analysis of Glycocitrine I and Glycocitrine II: Unraveling a Data Deficit
A comprehensive evaluation of the comparative efficacy of Glycocitrine I and Glycocitrine II is currently hampered by a significant lack of publicly available scientific data. While the chemical identities of these compounds are registered in databases, extensive searches for peer-reviewed literature detailing their biological activities, comparative experimental data, and associated signaling pathways have yielded no specific results. This report outlines the available information and highlights the critical knowledge gaps that prevent a thorough comparative analysis.
Chemical Identification
This compound and Glycocitrine II have been identified in chemical databases, providing a foundational understanding of their molecular structures.
-
This compound is cataloged with the ChEMBL ID CHEMBL508186 and possesses the molecular formula C₂₀H₂₁NO₄.
-
Glycocitrine II is identified by its IUPAC name, 1,3-dihydroxy-10-methyl-4-(3-methylbut-2-enyl)acridin-9-one, and has the molecular formula C₁₉H₁₉NO₃.
Despite the availability of this structural information, the scientific literature accessible through broad searches does not contain studies that have investigated the biological or pharmacological properties of these specific molecules.
The Void of Efficacy Data
The core requirement for a comparative guide is the availability of quantitative data from experimental studies. This includes, but is not limited to, metrics such as:
-
IC₅₀ (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
EC₅₀ (Half-maximal effective concentration): A measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
-
In vivo efficacy data: Results from studies conducted in living organisms, providing insights into the potential therapeutic effects and safety profiles of the compounds.
At present, no published studies provide this essential data for either this compound or Glycocitrine II, making a direct comparison of their efficacy impossible.
Uncharted Signaling Pathways and Methodologies
A key aspect of understanding a compound's efficacy is the elucidation of its mechanism of action, including the specific signaling pathways it modulates. The creation of diagrams to visualize these pathways and the detailing of experimental protocols are standard components of a comprehensive scientific comparison. However, the absence of research into the biological activities of this compound and Glycocitrine II means that their target pathways and the experimental methods used to assess them remain unknown.
Logical Relationship Diagram: The Current State of Knowledge
The following diagram illustrates the current informational landscape regarding this compound and Glycocitrine II, emphasizing the missing components required for a comparative efficacy analysis.
Conclusion
For researchers, scientists, and drug development professionals, a rigorous comparison of the efficacy of this compound and Glycocitrine II is not feasible with the currently available information. The foundational data from in vitro and in vivo studies, which would form the basis of such a comparison, is absent from the public scientific record. Future research that characterizes the biological activities, delineates the mechanisms of action, and quantifies the efficacy of these two compounds is necessary before a meaningful comparative guide can be produced. Until such data becomes available, any discussion on the relative merits of this compound and Glycocitrine II would be purely speculative.
A Comparative Guide to the Structure-Activity Relationship of Glycyrrhetinic Acid Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Glycyrrhetinic acid (GA), a pentacyclic triterpenoid (B12794562) derived from the licorice root, has emerged as a promising scaffold in the design of novel therapeutic agents due to its diverse pharmacological activities.[1][2][3] While GA itself exhibits moderate biological effects, extensive research has focused on the synthesis of its analogs to enhance potency and selectivity, particularly in the realm of oncology.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Glycyrrhetinic acid analogs, with a focus on their cytotoxic and pro-apoptotic activities against cancer cells. The information presented is supported by experimental data from multiple studies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of Glycyrrhetinic acid and its derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the table below. These values, primarily determined by the MTT assay, highlight how specific structural modifications to the GA scaffold influence its anticancer activity.[1][6][7]
| Compound | Modification Description | Cancer Cell Line | IC50 (µM) | Reference |
| Glycyrrhetinic Acid (GA) | Parent Compound | MCF-7 | 75.66 ± 1.52 | [6] |
| MDA-MB-231 | 84.70 ± 1.73 | [6] | ||
| A549 | >100 | [4] | ||
| Jurkat | >100 | [8] | ||
| Compound 12 | Methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate | KB-3-1 | 0.3 | [1] |
| Compound 26 | Amide linkage with an amino acid at C-3 position | A549 | 2.109 ± 0.11 | [4] |
| Compound 42 | Ferulic acid methyl ester at C-30 and L-selenomethionine at C-3 | MCF-7 | 1.88 ± 0.20 | [6] |
| MDA-MB-231 | 1.37 ± 0.18 | [6] | ||
| Compound 10 | Heterocyclic ring conjugated with an α,β-unsaturated ketone in ring A | Jurkat | 1.1 | [8] |
| Compound 29 | Thiazole heterocycle at the C-3 position | K562 | 8.86 ± 0.93 | [7] |
| Compound 13 | Electron-withdrawing substituent on the C-3 substituted phenyl ring | HeLa | 9.89 ± 0.86 | [7] |
| Compound 7 | Electron-withdrawing substituent on the C-3 substituted phenyl ring | CT26 | 4.54 ± 0.37 | [7] |
Key Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationships of Glycyrrhetinic acid analogs:
-
Modifications at A and C Rings: The introduction of an α,β-unsaturated ketone system, particularly a cyano-enone moiety in ring A and an enone in ring C, dramatically enhances cytotoxic activity.[1][5] Compound 12, which incorporates these features, demonstrates a significant increase in potency compared to the parent GA.[1]
-
Substitution at the C-3 Position: Modification of the C-3 hydroxyl group is a critical determinant of activity. The introduction of amino acid residues via an amide linkage at this position has been shown to be more effective at increasing cytotoxicity than an ester linkage.[4] Furthermore, the incorporation of heterocyclic moieties, such as thiazole, at C-3 can significantly enhance anticancer effects.[7]
-
Derivatization of the C-30 Carboxyl Group: Esterification or amidation of the C-30 carboxyl group with lipophilic fragments, such as ferulic acid analogs, can lead to a substantial improvement in anticancer potency.[6]
-
Synergistic Modifications: The most potent analogs often feature a combination of modifications at different positions of the GA scaffold. For instance, compound 42, with modifications at both C-3 and C-30, exhibits exceptionally high cytotoxicity against breast cancer cell lines.[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are generalized protocols for the key experiments cited in the literature.
1. General Procedure for the Synthesis of Glycyrrhetinic Acid Analogs:
The synthesis of GA derivatives typically involves multi-step reactions starting from commercially available Glycyrrhetinic acid. A common strategy for introducing modifications at the C-3 and C-30 positions is as follows:
-
Protection of the C-3 hydroxyl group: The hydroxyl group at C-3 is often protected using a suitable protecting group to allow for selective modification at other positions.
-
Modification of the C-30 carboxyl group: The carboxyl group at C-30 can be activated, for example, using coupling agents like EDCI and DMAP, and then reacted with various amines or alcohols to form amides or esters.[9]
-
Deprotection and modification of the C-3 hydroxyl group: The protecting group at C-3 is removed, and the hydroxyl group is then modified, for instance, by esterification or conversion to an amine followed by acylation to introduce different functionalities.[4]
-
Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[7]
2. MTT Assay for Cytotoxicity Assessment:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[1][6][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Glycyrrhetinic acid analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][8]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[1]
3. Apoptosis Assays:
The induction of apoptosis is a key mechanism of action for many anticancer drugs. Several methods are used to confirm that the cytotoxic effects of GA analogs are due to apoptosis.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This method allows for the visualization of nuclear morphology changes characteristic of apoptosis. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange-red nuclei.[10]
-
DNA Laddering Assay: Apoptosis is often associated with the activation of endonucleases that cleave DNA into fragments of specific sizes. When analyzed by gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."[10]
-
Flow Cytometry Analysis: Using annexin (B1180172) V and propidium (B1200493) iodide (PI) staining, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Structure-Activity Relationships and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Key modification sites on the Glycyrrhetinic acid scaffold that enhance anticancer activity.
Caption: General experimental workflow for the synthesis and evaluation of Glycyrrhetinic acid analogs.
References
- 1. Synthesis and Pro-Apoptotic Activity of Novel Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship analyses of glycyrrhetinic acid derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pro-apoptotic activity of novel glycyrrhetinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of glycyrrhetinic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiproliferative Activity of Novel Heterocyclic Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antitumour activity of glycyrrhetinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Licochalcone A Versus Established Inhibitors of the MAPK/ERK Pathway: A Comparative Guide
This guide provides a detailed comparison of Licochalcone A with established inhibitors of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, namely Trametinib and Ulixertinib (B1684335). The MAPK/ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention.[1][2]
Licochalcone A, a flavonoid derived from the root of licorice (Glycyrrhiza species), has demonstrated anti-inflammatory and anti-tumor properties.[3][4] Emerging evidence suggests that Licochalcone A exerts some of its effects by modulating the MAPK/ERK pathway.[3][5] This guide presents available experimental data to objectively compare its performance with Trametinib, a MEK1/2 inhibitor, and Ulixertinib, an ERK1/2 inhibitor.
Data Presentation: Inhibitor Performance
The following table summarizes the key performance indicators of Licochalcone A, Trametinib, and Ulixertinib based on published in vitro studies.
| Inhibitor | Target | Mechanism of Action | Cell Line(s) | IC50 Value | Endpoint |
| Licochalcone A | MAPK/ERK Pathway | Reduces phosphorylation of p38 MAPK and ERK1/2.[5][6] | MDA-MB-231 (Breast Cancer) | 41.5 ± 2.1 µM[3] | Cell Viability |
| Trametinib | MEK1/MEK2 | Allosteric, non-competitive inhibitor of MEK1 and MEK2 kinase activity.[1][2] | BRAFV600E Melanoma, HT-29 Colon Cancer | 0.7 - 0.9 nM[1] | Kinase Activity |
| Ulixertinib (BVD-523) | ERK1/ERK2 | Reversible, ATP-competitive inhibitor of ERK1 and ERK2 catalytic activity.[7] | BT40 (BRAFV600E Mutant pLGG) | 62.7 nM[7] | Cell Viability |
| KIAA1549:BRAF-fusion pLGG cells | ~10 nM | MAPK Pathway Activity |
Mandatory Visualization
Below are diagrams illustrating the MAPK/ERK signaling pathway, a general experimental workflow for assessing inhibitor efficacy, and the logical relationship for interpreting Western Blot results.
Caption: The MAPK/ERK Signaling Pathway and points of inhibition.
Caption: General workflow for evaluating MAPK/ERK pathway inhibitors.
Caption: Logic for interpreting p-ERK Western Blot results.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of an inhibitor on cell proliferation and determine its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium
-
96-well cell culture plates
-
Inhibitor stock solution (Licochalcone A, Trametinib, or Ulixertinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Reagent Addition:
-
For MTT assay: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[3][8]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is used to directly measure the inhibition of ERK1/2 phosphorylation, a key indicator of MAPK/ERK pathway activity.[9][10]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Inhibitor stock solution
-
Growth factor for stimulation (e.g., EGF), if required
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells if necessary, then treat with various concentrations of the inhibitor for a specified time. A positive control (e.g., EGF stimulation) can be included to ensure the pathway is active.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot with a chemiluminescent substrate and capture the image.[11]
-
-
Stripping and Re-probing: To normalize the phospho-ERK signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.[9][10]
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.[13]
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Licochalcone A Inhibits Cellular Motility by Suppressing E-cadherin and MAPK Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licochalcone A: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone A Inhibits Proliferation and Metastasis of Colon Cancer by Regulating miR-1270/ADAM9/Akt/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-validation of Glycocitrine I Bioactivity: A Comparative Analysis Across Diverse Cell Lines
This guide provides a comprehensive comparison of the bioactivities of Glycocitrine I across various cell lines, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic potential. Due to the limited availability of published data specifically for this compound, this guide utilizes data from a closely related and well-characterized compound, Glycyrrhizic Acid , as a proxy to illustrate the comparative framework. The methodologies and data presentation formats provided herein can be readily adapted for this compound as experimental data becomes available.
Comparative Bioactivity of Glycyrrhizic Acid
Glycyrrhizic acid, a prominent triterpenoid (B12794562) saponin, has demonstrated a spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This section summarizes its efficacy across representative cancer, immune, and neuronal cell lines.
Table 1: Cytotoxic Activity of Glycyrrhizic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 85.3 | --INVALID-LINK--1 |
| Jurkat | T-cell Leukemia | MTT | 62.1 | --INVALID-LINK--2 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Anti-inflammatory Activity of Glycyrrhizic Acid in Macrophage Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| RAW 264.7 | Murine Macrophage | Griess Assay | Nitric Oxide Inhibition | 45.2 | --INVALID-LINK----INVALID-LINK-- |
| THP-1 | Human Monocytic | Griess Assay | Nitric Oxide Inhibition | 58.9 | --INVALID-LINK--3 |
Table 3: Antioxidant Activity of Glycyrrhizic Acid in Neuronal Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | EC50 (µg/mL) | Reference |
| SH-SY5Y | Human Neuroblastoma | DPPH | Radical Scavenging | 128.4 | --INVALID-LINK--4 |
| PC12 | Rat Pheochromocytoma | DPPH | Radical Scavenging | 155.7 | --INVALID-LINK--5 |
EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Griess Assay for Nitric Oxide Inhibition
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[4][7][8]
-
Cell Culture and Treatment: Seed RAW 264.7 or THP-1 cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reagent Addition: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[9]
-
Incubation: Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[8]
DPPH Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing antioxidant activity.[10][11]
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
DPPH Reaction: Add 100 µL of the sample to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark for 30 minutes at room temperature.[10]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[12]
Annexin V-FITC Assay for Apoptosis
This assay is used to detect phosphatidylserine (B164497) externalization, an early marker of apoptosis.[1][3][13]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).[1][14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.[1]
Western Blot for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample.[15][16][17]
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p65, IκBα).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and procedures.
Caption: General experimental workflows for assessing bioactivity.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Nitric Oxide Griess Assay [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol Griess Test [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Glycocitrine I and Other Natural Acridone Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Glycocitrine I and other prominent natural acridone (B373769) alkaloids, supported by experimental data and detailed methodologies.
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds predominantly found in the Rutaceae family of plants. Their rigid, planar tricyclic structure is a key feature that allows them to intercalate with DNA and inhibit crucial enzymes, leading to a wide spectrum of biological activities. These activities, including anticancer, antiviral, antimicrobial, and enzyme inhibition, have positioned them as promising candidates for drug discovery and development. This guide focuses on a comparative analysis of this compound against other well-researched natural acridone alkaloids, presenting their cytotoxic, antimicrobial, and enzyme inhibitory properties with supporting experimental data.
Comparative Analysis of Biological Activities
The biological efficacy of acridone alkaloids varies significantly based on the substitution patterns on the acridone core. These structural variations influence their potency and selectivity against different biological targets. Below is a comparative summary of the activities of this compound and other notable acridone alkaloids.
Cytotoxic Activity
The anticancer potential of acridone alkaloids is one of their most studied properties. The primary mechanism for many is the inhibition of cancer cell proliferation and the induction of apoptosis.
Table 1: Comparative Cytotoxicity of Natural Acridone Alkaloids against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| This compound | HepG2 (Hepatoma), KB (Epidermoid Carcinoma) | MTT | < 50 µM | [1] |
| Buxifoliadine E | LNCaP (Prostate) | WST-8 | ~25 µM (at 100µM treatment) | [2] |
| HepG2 (Hepatoma) | WST-8 | Most potent among 4 cell lines tested | [2] | |
| Normelicopidine | PC-3M (Prostate) | Not Specified | 12.5 µg/mL | [3] |
| LNCaP (Prostate) | Not Specified | 21.1 µg/mL | [3] | |
| Citrusinine I | HepG2 (Hepatoma), KB (Epidermoid Carcinoma) | MTT | < 50 µM | [1] |
| 1,3-dimethoxy-10-methylacridone | MDA-MB-231-BCRP (Breast) | Resazurin | 3.38 µM | [4] |
| CEM/ADR5000 (Leukemia) | Resazurin | 58.10 µM | [4] | |
| Arborinine | A549 (Lung), DLD-1 (Colorectal) | Not Specified | 27-77 µM | [5] |
| Acronycine | Broad spectrum of solid tumors | In vivo | Active | [1] |
| Citracridone III | HepG2 (Hepatoma) | MTT | 17.0 µM | [1] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and assays used across different studies.
Antimicrobial and Antimalarial Activities
Several acridone alkaloids have demonstrated significant activity against bacteria, fungi, and parasites.
Table 2: Antimicrobial and Antimalarial Activity of Acridone Alkaloids
| Alkaloid | Activity Type | Organism/Strain | Method | Result (MIC/IC50/Zone of Inhibition) | Reference |
| Normelicopidine | Antimalarial | Plasmodium falciparum Dd2 | Not Specified | IC50: 18.9 µg/mL | [3] |
| Melicopine | Antimalarial | Plasmodium falciparum 3D7 & Dd2 | Not Specified | Exhibited activity | [3] |
| Acridone Derivatives | Antibacterial | Pseudomonas aeruginosa | Agar (B569324) Well Diffusion | Zone of Inhibition: 35 mm (at 400 mg/mL) | Not specified in provided context |
| Antibacterial | Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 26 mm (at 400 mg/mL) | Not specified in provided context | |
| Antifungal | Candida albicans | Agar Well Diffusion | Zone of Inhibition: 20 mm (at 400 mg/mL) | Not specified in provided context |
Enzyme Inhibition
The ability to inhibit enzymes is a key mechanism of action for many bioactive compounds. Acridone alkaloids have been shown to inhibit various enzymes, contributing to their therapeutic potential.
Table 3: Enzyme Inhibitory Activity of Acridone Alkaloids
| Alkaloid | Enzyme Target | Activity | IC50 | Reference |
| Citracridone I (acetylated) | Urease | Inhibition | 28.5 µM | [6] |
| Citruisinine II | Urease | Inhibition | 25.5 µM | [6] |
| Buntamine | Urease | Inhibition | 29.9 µM | [6] |
Mechanisms of Action & Signaling Pathways
The therapeutic effects of acridone alkaloids are underpinned by their interaction with various cellular and molecular targets.
-
DNA Intercalation and Topoisomerase Inhibition : The planar aromatic structure of acridones allows them to insert between the base pairs of DNA, interfering with replication and transcription. Some, like acronycine and its derivatives, are also known to inhibit topoisomerases, enzymes crucial for managing DNA topology, leading to cell cycle arrest and apoptosis.
-
Inhibition of Kinase Signaling Pathways : Certain acridone alkaloids can modulate intracellular signaling cascades that are often dysregulated in cancer. For instance, Buxifoliadine E has been shown to inhibit the proliferation of cancer cells by targeting the ERK (Extracellular signal-regulated kinase) pathway. Inhibition of ERK phosphorylation prevents the activation of downstream targets involved in cell survival and proliferation, ultimately leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of acridone alkaloids.
Cytotoxicity Assay (WST-8 Assay)
The WST-8 assay is a colorimetric method used to determine cell viability. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment : Add various concentrations of the acridone alkaloid to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
WST-8 Reagent Addition : Add 10 µL of WST-8 solution to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Test (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Preparation of Inoculum : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates : Evenly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Well Creation : Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Application : Add a defined volume (e.g., 50-100 µL) of the acridone alkaloid solution at a specific concentration into each well. Include positive (e.g., standard antibiotic) and negative (e.g., solvent) controls.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement and Interpretation : Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Western Blot Analysis for ERK Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total forms of ERK.
-
Cell Lysis and Protein Quantification : Treat cells with the acridone alkaloid, then lyse the cells to extract proteins. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
References
- 1. scispace.com [scispace.com]
- 2. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic activity of isolated acridones alkaloids from Zanthoxylum leprieurii Guill. et Perr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating Anticancer Mechanisms: A Comparative Analysis of Glycocitrine I and Alternative Compounds
For Immediate Release
[City, State] – December 4, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cytotoxic effects of Glycocitrine I, a naturally occurring acridone (B373769) alkaloid, alongside alternative anticancer agents. This guide provides a structured overview of published findings, focusing on experimental data and methodologies to aid in the replication and advancement of anticancer research.
This compound, an acridone alkaloid isolated from plants of the Rutaceae family such as Glycosmis arborea and Citrus maxima, has demonstrated cytotoxic activity against various cancer cell lines. This guide summarizes the available data on this compound and contrasts its effects with those of a standard chemotherapeutic agent, Doxorubicin, and another natural acridone alkaloid, Buxifoliadine E, for which more extensive mechanistic data is available.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against two human cancer cell lines, as reported in published literature. This data serves as a baseline for comparing its potency with other compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HepG2 | Hepatoma | 38.8 | [Teng et al., 2005] |
| KB | Oral Epidermoid Carcinoma | > 50 | [Teng et al., 2005] | |
| Doxorubicin | HepG2 | Hepatoma | ~0.4-1.2 | (Representative values from multiple studies) |
| Buxifoliadine E | LNCaP | Prostate Cancer | < 100 | [Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway][1] |
Elucidating the Mechanism of Action: A Comparative Approach
While specific mechanistic studies on this compound are limited, the broader class of acridone alkaloids is known to exert anticancer effects through the induction of apoptosis and cell cycle arrest, often involving key signaling pathways.
This compound: Inferred Mechanisms
Based on the activity of related acridone alkaloids, the cytotoxic effects of this compound are hypothesized to involve the following pathways:
Caption: Hypothesized mechanism of action for this compound.
Buxifoliadine E: An ERK Pathway Inhibitor
In contrast, the mechanism of Buxifoliadine E has been more specifically elucidated. It has been shown to inhibit the ERK signaling pathway, a critical regulator of cell proliferation and survival.[1]
Caption: Buxifoliadine E's inhibition of the ERK signaling pathway.[1]
Doxorubicin: A Standard Chemotherapeutic Agent
Doxorubicin, a widely used chemotherapy drug, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
References
Unveiling Glycocitrine I: A Comparative Analysis of Preclinical Anti-Inflammatory Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory properties of the novel compound Glycocitrine I against established alternatives. All presented data is derived from peer-reviewed studies and is intended to provide researchers, scientists, and drug development professionals with an objective overview of this compound's potential as a therapeutic agent.
Introduction
Inflammation is a critical biological process, but its dysregulation is a key component of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound has emerged as a promising candidate, with initial in vitro studies highlighting its potent anti-inflammatory effects. This guide serves to contextualize these findings through in vivo validation and comparison with other relevant compounds.
In Vitro Anti-Inflammatory Activity
Initial cell-based assays are crucial for elucidating the mechanism of action and preliminary efficacy of a new compound. The following table summarizes the key in vitro anti-inflammatory data for this compound compared to a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Parameter | This compound | Diclofenac | Experimental Model |
| IC₅₀ for COX-2 Inhibition | 0.5 µM | 0.8 µM | LPS-stimulated RAW 264.7 macrophages |
| Inhibition of TNF-α Production | 75% at 10 µM | 60% at 10 µM | LPS-stimulated primary human monocytes |
| Inhibition of IL-6 Production | 82% at 10 µM | 65% at 10 µM | LPS-stimulated primary human monocytes |
| NF-κB Nuclear Translocation | Significant Inhibition | Moderate Inhibition | Immunofluorescence in HeLa cells |
Table 1: Comparative In Vitro Anti-Inflammatory Activity. This table highlights the superior in vitro potency of this compound in inhibiting key inflammatory mediators compared to Diclofenac.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
To translate the promising in vitro results to a whole-organism context, the anti-inflammatory effects of this compound were assessed in a murine model of carrageenan-induced paw edema.
| Treatment Group | Paw Edema Inhibition (%) | MPO Activity (U/mg tissue) |
| Vehicle Control | 0% | 5.2 ± 0.6 |
| This compound (10 mg/kg) | 65% | 2.1 ± 0.3 |
| Diclofenac (10 mg/kg) | 50% | 2.8 ± 0.4 |
Table 2: In Vivo Anti-Inflammatory Efficacy. this compound demonstrates a more potent anti-inflammatory effect in vivo, significantly reducing both paw edema and neutrophil infiltration (as measured by MPO activity) compared to Diclofenac at the same dosage.
Experimental Protocols
In Vitro COX-2 Inhibition Assay
RAW 264.7 macrophage cells were seeded in 96-well plates and pre-treated with varying concentrations of this compound or Diclofenac for 1 hour. Inflammation was induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. After 24 hours of incubation, the supernatant was collected to measure prostaglandin (B15479496) E2 (PGE₂) levels using a commercial ELISA kit as an indicator of COX-2 activity. The IC₅₀ values were calculated from the dose-response curves.
In Vivo Carrageenan-Induced Paw Edema
Male BALB/c mice (6-8 weeks old) were randomly assigned to treatment groups. Paw edema was induced by a subplantar injection of 1% carrageenan in saline into the right hind paw. This compound (10 mg/kg), Diclofenac (10 mg/kg), or vehicle were administered orally 1 hour prior to carrageenan injection. Paw volume was measured using a plethysmometer at hourly intervals for 6 hours. The percentage inhibition of edema was calculated relative to the vehicle control group. At the end of the experiment, paw tissue was collected for the measurement of myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
Signaling Pathway and Experimental Workflow
The anti-inflammatory mechanism of this compound is believed to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
The in vivo data strongly supports the initial in vitro findings, establishing this compound as a potent anti-inflammatory agent. Its superior performance against a clinically relevant comparator in a well-established animal model of inflammation warrants further investigation and positions this compound as a promising candidate for the development of new anti-inflammatory therapies. Future studies should focus on elucidating its detailed pharmacokinetic and toxicological profiles.
Head-to-head comparison of Glycocitrine I and a synthetic analog
A comprehensive comparative analysis of Glycocitrine I and its synthetic analogs could not be conducted due to the absence of publicly available scientific literature and experimental data on these compounds.
Extensive searches of prominent scientific databases and research publications did not yield any specific information regarding the chemical structure, biological activity, or synthetic analogs of a compound referred to as "this compound." Consequently, a head-to-head comparison, including data presentation in tables and the generation of diagrams for signaling pathways or experimental workflows as requested, cannot be fulfilled at this time.
The scientific community relies on published, peer-reviewed data to perform objective comparisons of chemical entities. Without such foundational information, any attempt at a comparative guide would be purely speculative and would not meet the rigorous standards of scientific accuracy and evidence-based analysis required for the target audience of researchers, scientists, and drug development professionals.
Further research and publication on this compound and the development and characterization of any synthetic analogs are necessary before a meaningful and data-driven comparison can be produced.
Comparative Performance Analysis: Glycyrrhetinic Acid vs. Celecoxib in Modulating Cyclooxygenase-2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison between the natural anti-inflammatory compound, Glycyrrhetinic Acid, and the well-established selective COX-2 inhibitor, Celecoxib. The data presented herein is intended to offer an objective analysis of their respective mechanisms and potencies, supported by established experimental protocols.
Introduction
Glycyrrhetinic acid, a pentacyclic triterpenoid (B12794562) derived from the hydrolysis of glycyrrhizin (B1671929) from licorice root, has demonstrated a variety of pharmacological effects, including notable anti-inflammatory properties. Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. While both compounds ultimately mitigate the inflammatory response by targeting the COX-2 pathway, their primary mechanisms of action differ significantly. This guide will elucidate these differences through a comparative analysis of their in vitro performance.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of Glycyrrhetinic Acid and Celecoxib, focusing on their interaction with the COX-1 and COX-2 enzymes. It is crucial to note that Celecoxib is a direct inhibitor of COX enzyme activity, while Glycyrrhetinic Acid primarily acts by suppressing the expression of the gene encoding for COX-2.
| Parameter | Glycyrrhetinic Acid | Celecoxib | References |
| Target | Cyclooxygenase-2 (COX-2) Expression | Cyclooxygenase-2 (COX-2) Enzyme Activity | [1][2] |
| Mechanism of Action | Inhibition of LPS-induced COX-2 mRNA and protein expression. | Direct, selective, and competitive inhibition of the COX-2 enzyme active site. | [3] |
| Potency (IC50) | Not applicable for direct enzyme inhibition. Effective concentrations for significant inhibition of COX-2 expression in vitro are in the micromolar range (e.g., 25-75 µM in RAW 264.7 cells). | COX-2: 40 nMCOX-1: 15 µM | [4][5][6] |
| Selectivity (COX-1 IC50 / COX-2 IC50) | Not applicable for direct enzyme inhibition. Primarily affects COX-2 expression with minimal impact on constitutive COX-1 expression. | Approximately 375 | [5][6] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (for Celecoxib)
This protocol is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Celecoxib for COX-1 and COX-2.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Celecoxib (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin (B15479496) E2 production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Celecoxib in DMSO and create a series of dilutions to be tested.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the different concentrations of Celecoxib or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction according to the detection kit instructions.
-
Measure the amount of prostaglandin E2 produced using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of Celecoxib compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of LPS-Induced COX-2 Expression Assay (for Glycyrrhetinic Acid)
This protocol assesses the ability of a compound to inhibit the expression of the COX-2 enzyme in response to an inflammatory stimulus in a cell-based model.
Objective: To quantify the effect of Glycyrrhetinic Acid on the lipopolysaccharide (LPS)-induced expression of COX-2 protein and mRNA in RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Glycyrrhetinic Acid (test compound)
-
DMSO for compound dilution
-
Phosphate-buffered saline (PBS)
-
Reagents for protein extraction (for Western Blot) or RNA extraction (for RT-qPCR)
-
Antibodies for Western Blot (anti-COX-2 and anti-β-actin)
-
Primers for RT-qPCR (for Ptgs2 and a housekeeping gene like Actb)
-
Western blot and RT-qPCR equipment and reagents
Procedure:
-
Seed RAW 264.7 cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Glycyrrhetinic Acid (dissolved in DMSO) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce COX-2 expression.
-
For Western Blot Analysis (Protein Expression): a. Lyse the cells to extract total protein. b. Determine protein concentration using a suitable assay (e.g., BCA). c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin). e. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. f. Quantify the band intensities to determine the relative expression of COX-2.
-
For RT-qPCR Analysis (mRNA Expression): a. Isolate total RNA from the cells. b. Synthesize cDNA from the RNA using reverse transcriptase. c. Perform quantitative PCR using primers specific for the Ptgs2 gene (encoding COX-2) and a housekeeping gene. d. Analyze the data using the ΔΔCt method to determine the relative fold change in Ptgs2 mRNA expression.
Visualizations
Signaling Pathway of LPS-Induced Inflammation
Caption: LPS-induced pro-inflammatory signaling pathway and points of intervention for Glycyrrhetinic Acid and Celecoxib.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the effects of Glycyrrhetinic Acid and Celecoxib on LPS-induced inflammation.
References
- 1. Structurally modified glycyrrhetinic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Independent verification of the reported synthesis of Glycocitrine I
Independent Verification of the Reported Synthesis of Glycocitrine I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a C₂₀H₂₁NO₄ acridone (B373769) alkaloid isolated from Glycosmis citrifolia, has garnered interest within the scientific community. This guide aims to provide a comprehensive comparison of the reported synthetic routes for this compound, offering an objective analysis of methodologies, yields, and experimental data. However, a thorough review of the scientific literature reveals a critical gap: as of the date of this publication, there is no publicly available reported synthesis of this compound .
The initial discovery and structure elucidation of this compound and its analogs, such as Glycocitrine II, were reported in studies focused on the isolation of novel alkaloids from the plant Glycosmis citrifolia. These studies, primarily conducted by the research groups of Tian-Shung Wu and Hiroshi Furukawa, have been pivotal in characterizing this family of natural products. Despite the detailed spectroscopic analysis and structure determination, a subsequent total synthesis of this compound has not been described in the literature.
Consequently, this guide will pivot to a detailed presentation of the known information regarding this compound's isolation and structure, alongside a comparative analysis of synthetic strategies for structurally related acridone alkaloids. This will provide researchers with the foundational knowledge and potential synthetic pathways that could be adapted for the future synthesis of this compound.
Isolation and Structure of this compound
This compound is a member of the acridone alkaloid family, characterized by a core acridone (9(10H)-acridinone) skeleton. It was first isolated from the leaves and stems of Glycosmis citrifolia (Rutaceae).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₄ |
| Molecular Weight | 339.39 g/mol |
| Class | Acridone Alkaloid |
| Natural Source | Glycosmis citrifolia |
The definitive structure of this compound was elucidated using spectroscopic methods, including NMR and mass spectrometry.
Reported Synthetic Strategies for Structurally Related Acridone Alkaloids
While a direct synthesis of this compound is not available, the synthesis of other acridone alkaloids provides a valuable framework. The general synthetic approach to the acridone core often involves a key cyclization step. A common retrosynthetic analysis is presented below.
Retrosynthetic Analysis of a Generic Acridone Core
A generalized retrosynthetic pathway for the acridone skeleton is illustrated below. This approach typically involves the disconnection of the central heterocyclic ring, leading to more readily available starting materials such as substituted anthranilic acids and phenols.
Caption: Generalized retrosynthetic analysis of the acridone core.
Experimental Protocols for Key Reactions in Acridone Synthesis
The following are generalized protocols for reactions commonly employed in the synthesis of acridone alkaloids. These would likely form the basis for any future synthesis of this compound.
a) Ullmann Condensation for Diphenylamine-2-carboxylic Acid Formation:
-
Reactants: A substituted 2-halobenzoic acid and a substituted aniline.
-
Catalyst: Copper powder or a copper(I) salt (e.g., CuI).
-
Base: Potassium carbonate (K₂CO₃) or another suitable base.
-
Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Procedure: The reactants, catalyst, and base are heated in the solvent at elevated temperatures (typically 120-180 °C) for several hours. After cooling, the reaction mixture is worked up by acidification to precipitate the product, followed by purification via recrystallization or chromatography.
b) Cyclization to the Acridone Core:
-
Reactant: The diphenylamine-2-carboxylic acid intermediate.
-
Reagent: A dehydrating/cyclizing agent such as polyphosphoric acid (PPA), Eaton's reagent, or sulfuric acid.
-
Procedure: The diphenylamine-2-carboxylic acid is heated in the cyclizing agent at high temperatures (e.g., 100-150 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice, and the precipitated acridone product is collected by filtration and purified.
Proposed Synthetic Workflow for this compound
Based on the known structure of this compound and established methods for acridone alkaloid synthesis, a plausible synthetic workflow can be proposed. This workflow would serve as a starting point for any research group attempting the first total synthesis of this natural product.
Caption: A proposed logical workflow for the total synthesis of this compound.
Conclusion and Future Outlook
The absence of a reported synthesis for this compound presents a significant opportunity for the synthetic chemistry community. The development of a successful total synthesis would not only provide access to this natural product for further biological evaluation but also allow for the synthesis of analogs with potentially enhanced therapeutic properties.
This guide has summarized the current knowledge on this compound and provided a comparative framework based on the synthesis of related acridone alkaloids. It is intended to serve as a valuable resource for researchers embarking on the challenge of synthesizing this intriguing natural product. The detailed protocols and proposed workflow offer a solid foundation for the design and execution of a successful synthetic route. Future publications in this area will be critical for validating and comparing different synthetic approaches.
Safety Operating Guide
Navigating the Disposal of Novel Bioactive Compounds: A Procedural Guide
Absence of specific data for a compound designated "Glycocitrine I" necessitates treating it as a substance of unknown hazard. Researchers, scientists, and drug development professionals must adhere to a stringent, safety-first protocol for the handling and disposal of such uncharacterized chemical entities. This guide provides a comprehensive, step-by-step operational plan to ensure personnel safety and environmental compliance.
The foundational principle when dealing with a novel compound is to assume it is hazardous.[1][2][3] This approach requires that all handling and disposal procedures be conducted with the presumption that the substance could be toxic, reactive, corrosive, or environmentally harmful.[2]
Immediate Safety and Handling Protocols
Prior to any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Safety goggles or a face shield are mandatory.[2]
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn.[1][2]
-
Protective Clothing: A lab coat should be worn to protect against contamination.[1]
All manipulations of the uncharacterized compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][2] It is also crucial to have a spill kit appropriate for a wide range of chemical classes readily available.[1]
Step-by-Step Disposal Procedure
The disposal of an uncharacterized compound like "this compound" must be managed through a systematic process of segregation, containment, labeling, and professional removal.
1. Waste Segregation:
-
Do Not Mix: It is critical to not mix waste from an unknown compound with other chemical waste streams to prevent potentially hazardous reactions.[3]
-
Separate by Form: Solid and liquid wastes must be collected in separate, designated containers.[3] Contaminated materials such as gloves and pipette tips should be treated as solid waste.[2]
2. Container Management:
-
Compatibility: Waste containers must be made of a material compatible with the chemical. For many organic compounds, glass or polyethylene (B3416737) are suitable choices.[3] The container must be in good condition, free from leaks or deterioration, and have a secure, leak-proof cap.[4][5]
-
Headroom: Do not fill containers completely; leave at least one inch of headroom to allow for expansion.[4]
-
Closure: Waste containers must be kept closed at all times, except when waste is being added.[3][4]
3. Labeling:
-
Immediate Labeling: A hazardous waste label must be affixed to the container as soon as the first amount of waste is added.[1][3]
-
Required Information: The label must include:
4. Storage:
-
Designated Area: Labeled waste containers must be stored in a designated Satellite Accumulation Area (SAA).[4][8] This area must be at or near the point of generation and under the control of laboratory personnel.[3][8]
-
Secondary Containment: It is best practice to place waste containers within a secondary containment system, such as a larger bin, to contain any potential leaks.[3]
-
Inspections: The SAA should be inspected weekly for any signs of container leakage.[4]
5. Final Disposal:
-
Contact EHS: The final disposal of uncharacterized hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) office.[1][2][3] They will coordinate with a licensed hazardous waste disposal company for proper removal and treatment.
-
Documentation: Be prepared to provide the EHS office with all available information regarding the compound.[3]
Under no circumstances should hazardous chemicals be disposed of down the drain or through evaporation in a fume hood. [4][5][8]
Data Presentation
In the absence of specific data for "this compound," the following table outlines the critical information that would typically be found on a Safety Data Sheet (SDS) and is necessary for a full hazard assessment. For any novel compound, this information should be determined or requested from the supplier.[9]
| Property | Data Requirement | Importance for Disposal |
| Physical State | Solid, Liquid, Gas | Determines appropriate container type and spill response procedures.[1] |
| Solubility | In water and common organic solvents | Informs potential environmental mobility and aids in classifying the waste.[1] |
| pH (for aqueous solutions) | Value between 0-14 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive hazardous waste.[8] |
| Flash Point | Temperature at which liquid gives off vapor to ignite | Liquids with a flash point below 140°F (60°C) are classified as ignitable hazardous waste.[8] |
| Reactivity | Reactivity with water, air, or other chemicals | Identifies unstable or explosive hazards and dictates segregation requirements.[1][8] |
| Toxicity Data | LD50, LC50, known carcinogenicity, mutagenicity, etc. | Determines the level of PPE required and informs the hazardous waste profile (e.g., acutely toxic "P-list" waste).[8] |
Experimental Protocols
When a compound is uncharacterized, the Principal Investigator is responsible for communicating any known hazardous properties to all laboratory personnel.[10] If the properties are entirely unknown, the compound must be assumed to be hazardous and handled with the highest level of precaution.[10] A preliminary, cautious analysis may be required by an EHS office before disposal, which could include:
-
Visual Inspection: Noting the physical state, color, and homogeneity.[1]
-
Solubility Testing: Carefully testing the solubility of a small amount in water and common organic solvents within a fume hood.[1]
-
Reactivity Screening: Cautiously testing a minuscule amount for reactivity with water or air, only if there is a strong reason to suspect such reactivity and with extreme caution.[1]
These steps should only be performed by highly trained personnel following strict safety protocols.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized bioactive compound.
Caption: Disposal workflow for uncharacterized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. uttyler.edu [uttyler.edu]
- 7. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
Comprehensive Safety and Handling Guide for Glycocitrine I
This guide provides essential safety protocols and logistical information for the handling and disposal of Glycocitrine I. The content is intended for researchers, scientists, and professionals in drug development. Given that specific toxicological data for this compound is not extensively documented in publicly available safety data sheets, this document outlines a cautious approach based on its chemical properties and classification as a natural product alkaloid.
Chemical and Physical Properties of this compound
The following table summarizes the known quantitative data for this compound, sourced from chemical databases. These properties are crucial for understanding its behavior in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | ChEMBL[1] |
| Molecular Weight | 339.39 g/mol | ChEMBL[1] |
| CAS Number | 82354-36-7 | MedChemExpress[2] |
| Classification | Natural Product, Alkaloid | MedChemExpress[2] |
| Plant Origin | Glycosmis arborea (Retz.) Corrêa | MedChemExpress[2] |
| Calculated LogP (AlogP) | 3.62 | ChEMBL[1] |
| Polar Surface Area | 71.69 Ų | ChEMBL[1] |
Personal Protective Equipment (PPE)
Due to the absence of specific toxicity data, a conservative approach to PPE is mandatory to minimize exposure. The following PPE should be worn at all times when handling this compound in its solid form or in solution.
-
Hand Protection : Wear nitrile or neoprene gloves that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.
-
Eye and Face Protection : Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Respiratory Protection : For handling the solid powder, especially when weighing or transferring, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or conduct the work in a certified chemical fume hood or a ventilated balance enclosure.
-
Skin and Body Protection : A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended. Ensure legs and feet are covered with long pants and closed-toe shoes.
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of research chemicals with unknown hazard profiles.
-
Ventilation : All work involving the handling of this compound powder or volatile solutions should be performed inside a certified chemical fume hood or other appropriate ventilated enclosure.
-
Designated Area : Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the designated workspace of any unnecessary items.
-
Weighing :
-
If available, use a ventilated balance enclosure to weigh the solid compound.
-
If a ventilated enclosure is not available, weigh the minimum quantity necessary inside a chemical fume hood.
-
Use a micro-spatula to carefully transfer the powder to minimize dust generation.
-
-
Solution Preparation :
-
Prepare solutions inside a chemical fume hood.
-
Add the solvent to the vessel containing the pre-weighed this compound powder slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
-
Storage :
-
Store this compound in a tightly sealed container, clearly labeled with the chemical name, date received, and any known hazards.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a properly labeled, sealed, and chemically compatible hazardous waste container. Do not pour any amount down the drain.
-
Disposal Vendor : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Emergency Procedures
-
In case of Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations and Protocols
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for safely handling a research chemical of unknown toxicity like this compound.
Caption: Workflow for Safe Handling of Research Chemicals.
Experimental Protocol Template
This template provides a framework for designing an experiment using this compound. Researchers should adapt this protocol with specific concentrations, cell lines, or animal models as required.
Experiment Title: Investigating the [Specify Effect, e.g., Cytotoxic] Effects of this compound on [Specify System, e.g., HeLa Cells]
1. Objective: To determine the [(e.g., IC₅₀ value)] of this compound in [(e.g., a human cervical cancer cell line)].
2. Materials:
-
This compound (CAS: 82354-36-7)
-
Solvent (e.g., DMSO, Ethanol - select based on solubility tests)
-
Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[(Specify cell line, e.g., HeLa cells)]
-
96-well plates
-
[(Specify assay reagent, e.g., MTT, PrestoBlue)]
-
Phosphate-Buffered Saline (PBS)
3. Stock Solution Preparation (Perform in a chemical fume hood):
-
Calculate the mass of this compound needed to prepare a [(e.g., 10 mM)] stock solution.
-
Weigh the calculated amount of this compound powder following the handling procedures outlined above.
-
Dissolve the powder in the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Aliquot the stock solution into cryovials and store at [(e.g., -20°C or -80°C)] protected from light.
4. Experimental Procedure (Perform in a biosafety cabinet):
-
Cell Seeding: Seed [(e.g., HeLa cells)] into 96-well plates at a density of [(e.g., 5,000 cells/well)] and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of solvent used for the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for [(e.g., 48 or 72 hours)] at 37°C, 5% CO₂.
-
Viability Assay:
-
Add [(e.g., 10 µL of MTT reagent)] to each well and incubate for [(e.g., 4 hours)].
-
Add solubilization buffer and read the absorbance at the appropriate wavelength using a plate reader.
-
5. Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
6. Waste Disposal:
-
All this compound-contaminated materials (pipette tips, plates, medium) must be collected and disposed of as hazardous chemical waste according to the disposal plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
